5-Bromogramine
描述
The exact mass of the compound Indole, 5-bromo-3-(dimethylamino)methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73386. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSERHDPEOFYMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232120 | |
| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-93-3 | |
| Record name | 5-Bromo-N,N-dimethyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 830-93-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole, 5-bromo-3-(dimethylamino)methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Bromogramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromogramine, a valuable building block in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the effective preparation of this compound.
Introduction
This compound, also known as 3-((dimethylamino)methyl)-5-bromo-1H-indole, is a derivative of the naturally occurring indole alkaloid gramine. The presence of the bromine atom at the 5-position of the indole ring offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is of significant interest in the development of novel therapeutic agents.
Primary Synthesis Pathway: The Mannich Reaction
The most direct and widely utilized method for the synthesis of this compound is the Mannich reaction. This one-pot, three-component condensation involves the reaction of 5-bromoindole with formaldehyde and dimethylamine in the presence of an acid catalyst, typically acetic acid.
The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine. The electron-rich indole ring of 5-bromoindole then undergoes electrophilic substitution, predominantly at the C3 position, to yield the desired this compound product.
Caption: Synthesis of this compound via the Mannich Reaction.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound via the Mannich reaction as reported in the literature.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 49.5 | 0.252 | 1.0 |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | ~7.4 (of CH₂O) | ~0.246 | ~0.98 |
| Dimethylamine (25% aq.) | C₂H₇N | 45.08 | ~13.75 (of (CH₃)₂NH) | ~0.305 | ~1.21 |
| This compound | C₁₁H₁₃BrN₂ | 253.14 | 60.6 | 0.239 | Yield: ~95% |
Note: The molar amounts for formaldehyde and dimethylamine are estimated based on the provided volumes and typical densities of the aqueous solutions.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on the established Mannich reaction.
Materials:
-
5-Bromoindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (25% aqueous solution)
-
Glacial Acetic Acid
-
Dioxane
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Solvent for recrystallization (e.g., ethanol, methanol, or a mixture with water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 5-bromoindole (1.0 eq) in a mixture of dioxane and glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add a 25% aqueous solution of dimethylamine (approx. 1.2 eq) followed by a 37% aqueous solution of formaldehyde (approx. 1.0 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux (the exact temperature will depend on the solvent mixture, typically around 80-100 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid. The reported melting point is 154-156 °C.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: Determination of the melting point and comparison with the literature value (154-156 °C) provides a preliminary assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with approximately equal intensity.
Alternative Synthesis Considerations
While the Mannich reaction is the most prevalent method, other synthetic strategies for gramine derivatives exist and could potentially be adapted for this compound. These include:
-
Use of Pre-formed Iminium Salts: Instead of generating the iminium ion in situ, a pre-formed Eschenmoser's salt or a similar reagent could be used for the aminomethylation of 5-bromoindole.
-
Multi-step Synthesis: A longer, multi-step sequence could potentially be devised, for example, starting from 5-bromoindole-3-carboxaldehyde followed by reductive amination. However, this would be less atom-economical than the direct Mannich reaction.
Conclusion
The synthesis of this compound is reliably achieved through the Mannich reaction, providing good yields in a straightforward, one-pot procedure. The detailed protocol and quantitative data presented in this guide are intended to facilitate the successful synthesis and purification of this important intermediate for applications in drug discovery and development. As with any chemical synthesis, proper safety precautions should be followed, and the identity and purity of the final product should be rigorously confirmed by analytical methods.
The Advent of a Versatile Building Block: The Discovery and Historical Background of 5-Bromogramine
For researchers, scientists, and drug development professionals, understanding the origins and foundational chemistry of key synthetic intermediates is paramount. 5-Bromogramine, a brominated derivative of the indole alkaloid gramine, stands as a crucial scaffold in the synthesis of a multitude of biologically active compounds. Its discovery was not a singular event of isolation from a natural source, but rather a product of the systematic exploration of synthetic organic chemistry, specifically the versatile Mannich reaction.
The historical context of this compound is intrinsically linked to the study of its parent compound, gramine. Gramine was first isolated in 1935 by Orechoff and his colleagues and was originally named donaxin. The development of reliable synthetic routes to gramine and its analogues became a significant area of research. The Mannich reaction, a three-component condensation, proved to be a highly effective method for the synthesis of gramine and its derivatives. This reaction typically involves an active hydrogen compound (like indole), formaldehyde, and a secondary amine.
The first documented synthesis of this compound is attributed to the work of H. R. Snyder and C. W. Smith in 1944. Their research, focused on a general method for the synthesis of 3-indoleacetic acids, utilized substituted gramines as key intermediates. This pioneering work established a robust and straightforward protocol for the preparation of this compound from 5-bromoindole.
The Pioneering Synthesis: The Mannich Reaction
The seminal work by Snyder and Smith detailed the synthesis of this compound via the Mannich reaction. This method remains a cornerstone of its laboratory-scale preparation.
Experimental Protocol: Synthesis of this compound from 5-Bromoindole
Materials:
-
5-Bromoindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (25% aqueous solution)
-
Acetic acid
-
Dioxane
Procedure:
-
A solution of 5-bromoindole (49.5 g) is prepared in a mixture of acetic acid (250 ml) and dioxane (250 ml).
-
To this solution, 37% aqueous formaldehyde (20 ml) is added.
-
Subsequently, 25% aqueous dimethylamine (55 ml) is introduced to the reaction mixture.
-
The reaction is allowed to proceed, and upon completion, the product, this compound, is isolated.
-
The resulting crude product can be purified by recrystallization.
Quantitative Data from Snyder and Smith (1944):
| Reactant | Molar Quantity (approx.) | Volume/Mass | Yield (g) | Melting Point (°C) |
| 5-Bromoindole | 0.25 mol | 49.5 g | ||
| Formaldehyde | ~0.27 mol | 20 ml (37%) | ||
| Dimethylamine | ~0.34 mol | 55 ml (25%) | 60.6 | 154-156 |
Note: Molar quantities are estimated based on the provided volumes and concentrations.
This straightforward, one-pot synthesis provides a high yield of this compound, solidifying the Mannich reaction as the primary method for its preparation.
Logical Workflow of the Mannich Reaction for this compound Synthesis
The following diagram illustrates the logical flow of the synthesis of this compound from 5-bromoindole using the Mannich reaction.
The Role of this compound as a Synthetic Intermediate
While this compound itself is not typically the final active pharmaceutical ingredient, its discovery was a significant milestone for medicinal chemistry. It serves as a versatile building block for the synthesis of a wide array of more complex molecules, particularly those targeting neurological disorders.[1] The bromine atom at the 5-position of the indole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. This has made this compound an invaluable tool for researchers in drug discovery and development.[1]
Signaling Pathways: A Consequence of Downstream Molecules
Direct research on the specific signaling pathways modulated by this compound is limited. Its primary significance lies in its role as a precursor to other biologically active compounds. The signaling pathways affected are therefore characteristic of the final products synthesized from this intermediate. For instance, many of the compounds derived from this compound are designed to interact with serotonin receptors, playing a role in mood regulation.[1] Therefore, a generalized potential signaling pathway that could be influenced by derivatives of this compound is the serotonin signaling pathway.
The following diagram provides a simplified, conceptual representation of a G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for neurotransmitter receptors like those for serotonin.
References
Spectroscopic Data of 5-Bromogramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromogramine (CAS No. 830-93-3). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from closely related compounds. Detailed, generalized experimental protocols for acquiring such data are also presented to aid in analytical method development and characterization efforts.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures, including 5-bromoindole and other gramine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit signals corresponding to the aromatic protons of the indole ring, the methylene protons, and the methyl protons of the dimethylamino group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 8.2 | Singlet | 1H | H-1 (Indole N-H) |
| ~ 7.7 | Doublet | 1H | H-4 |
| ~ 7.3 | Doublet | 1H | H-7 |
| ~ 7.2 | Doublet of Doublets | 1H | H-6 |
| ~ 7.0 | Singlet | 1H | H-2 |
| ~ 3.5 | Singlet | 2H | -CH₂-N |
| ~ 2.3 | Singlet | 6H | -N(CH₃)₂ |
1.1.2. ¹³C NMR (Carbon-13 NMR)
The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each of the carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 136 | C-7a |
| ~ 129 | C-3a |
| ~ 125 | C-2 |
| ~ 124 | C-4 |
| ~ 122 | C-6 |
| ~ 115 | C-5 |
| ~ 112 | C-7 |
| ~ 110 | C-3 |
| ~ 55 | -CH₂-N |
| ~ 45 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 3400 | Medium, Broad | N-H Stretch (Indole) |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2800 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) |
| ~ 1610, 1460 | Medium to Strong | C=C Stretch (Aromatic) |
| ~ 1470 | Medium | C-H Bend (Aliphatic) |
| ~ 1340 | Medium | C-N Stretch |
| ~ 800 | Strong | C-H Out-of-plane Bend (Aromatic) |
| ~ 550 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained via Electron Ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak is expected.[1]
| m/z (mass-to-charge ratio) | Relative Abundance (%) | Assignment |
| 253/255 | High | [M]⁺ (Molecular ion) |
| 195/197 | Moderate | [M - N(CH₃)₂]⁺ |
| 174 | High | [C₉H₈N]⁺ (Skraup reaction product) |
| 116 | Moderate | [C₈H₆N]⁺ |
| 58 | Very High | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet die and press under high pressure to form a transparent pellet.
-
-
Data Acquisition (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
References
Navigating the Solubility Landscape of 5-Bromogramine: A Technical Guide for Researchers
Introduction
5-Bromogramine is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of biologically active compounds and as an intermediate for more complex molecules makes a thorough understanding of its physicochemical properties essential.[1] A critical parameter for any compound intended for use in drug discovery and development is its solubility in various organic solvents. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and the preparation of stock solutions for biological screening.
This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for its integration into research and development pipelines. Due to the current absence of publicly available quantitative solubility data for this compound, this document serves as a foundational resource to empower researchers to conduct their own precise measurements.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent. The chemical structure of this compound (C₁₁H₁₃BrN₂) features a relatively nonpolar indole ring system, a polar tertiary amine side chain (-CH₂N(CH₃)₂), and a halogen substituent (Bromine). This amphiphilic nature suggests a nuanced solubility profile.
-
Indole Ring System : The bicyclic aromatic indole core is largely nonpolar and hydrophobic.
-
Dimethylaminomethyl Group : The tertiary amine side chain is polar and capable of acting as a hydrogen bond acceptor. It can also be protonated to form a salt, which would dramatically increase aqueous solubility.
-
Bromine Substituent : The bromine atom adds to the molecular weight and introduces some polarity, but its effect is generally less dominant than the amine group.
Based on these structural features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties.[2] |
| Ethanol / Methanol | Polar Protic | Soluble to Sparingly Soluble | These alcohols can engage in hydrogen bonding with the amine side chain. Solubility is expected to be moderate, potentially decreasing as the alkyl chain of the alcohol increases (Methanol > Ethanol). |
| Chloroform (CHCl₃) | Weakly Polar | Soluble | Chloroform is a good solvent for many alkaloids and compounds containing amine groups. Its ability to dissolve moderately polar compounds makes it a likely solvent for this compound. |
| Acetone | Polar Aprotic | Soluble to Sparingly Soluble | Acetone's polarity should allow it to effectively solvate this compound, interacting with both the indole ring and the polar side chain. |
| Dichloromethane (DCM) | Weakly Polar | Soluble | Similar to chloroform, DCM is a versatile solvent for a wide range of organic compounds and is expected to dissolve this compound. |
| Hexane / Heptane | Nonpolar | Insoluble | The significant polarity imparted by the dimethylaminomethyl group is likely to render this compound insoluble in nonpolar aliphatic solvents. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | While the amine group can interact with water, the large, nonpolar indole ring and the bromine atom will likely limit aqueous solubility at neutral pH. Solubility would be expected to increase significantly in acidic aqueous solutions due to the formation of a soluble ammonium salt. |
Note: This table is predictive and based on chemical principles. Experimental verification is required for quantitative assessment.
Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method
To obtain precise solubility data, a standardized experimental protocol is necessary. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.[3][4]
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Small vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound powder to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess of solid must be visible to ensure saturation. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The solution should be continuously agitated during this time.[3]
-
Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette. c. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporation dish.[4]
-
Solvent Evaporation: a. Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, use a vacuum desiccator. b. Continue the drying process until a constant weight of the dried residue (this compound) is achieved. This is confirmed by repeated weighing until two consecutive measurements are identical.[3]
-
Calculation: a. Record the final weight of the evaporation dish with the dry residue. b. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish. c. The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL).
-
Solubility (mg/mL) = (Mass of dry residue in mg) / (Volume of supernatant collected in mL)
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed hazard information.
Visualization of Experimental and Logical Workflows
For researchers in drug development, determining solubility is a critical first step in a much larger process. The following diagrams, created using the DOT language, illustrate the logical flow of solubility testing and a typical workflow for evaluating a new chemical entity.
Caption: Workflow for evaluating a new chemical entity like this compound.
References
5-Bromogramine: A Technical Guide to a Versatile Intermediate and its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromogramine (CAS 830-93-3) is a brominated derivative of gramine, an indole alkaloid.[1][2] While extensive research on the specific biological activities of this compound is not widely published, its primary role is as a key intermediate in organic synthesis and pharmaceutical development.[3] Its chemical structure, featuring a reactive dimethylaminomethyl group and a bromine-substituted indole ring, makes it a valuable building block for creating more complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders and serotonin receptor modulation.[3]
This technical guide will explore the known applications of this compound as a synthetic intermediate and delve into the potential biological activities it may possess, drawing parallels with other brominated compounds that have been studied for their anticancer, antimicrobial, and neuroprotective effects. This document aims to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
Chemical Properties and Synthesis
This compound is a solid powder with a molecular weight of 253.14 g/mol and the empirical formula C₁₁H₁₃BrN₂. It is typically stored at -20°C. The synthesis of this compound itself is not detailed in the provided search results, but its utility lies in its subsequent reactions.
The following diagram illustrates a generalized synthetic pathway where this compound serves as a crucial intermediate in the synthesis of more complex, potentially bioactive molecules.
Caption: Generalized synthesis scheme highlighting this compound as a key intermediate.
Potential Biological Activities
While direct evidence for the biological activities of this compound is limited, the presence of the bromine atom on the indole ring suggests that it may share pharmacological properties with other brominated compounds. The following sections explore these potential activities.
Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of brominated compounds against various cancer cell lines. The introduction of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to improved anticancer activity.
Table 1: Cytotoxicity of Related Brominated Compounds against Cancer Cell Lines
| Compound Class | Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Brominated Coelenteramine | Br-Cla | Prostate Cancer | Not Specified | 24.3 | [4] |
| Breast Cancer | Not Specified | 21.6 | [4] | ||
| Brominated Plastoquinone Analog | BrPQ5 | Glioma (U-251) | MTT | 3.87 ± 0.21 | [5] |
| Breast (MCF-7) | MTT | 1.55 ± 0.13 | [5] | ||
| Breast (MDA-MB-231) | MTT | 2.74 ± 0.18 | [5] | ||
| Prostate (DU145) | MTT | 2.96 ± 0.25 | [5] | ||
| Colon (HCT-116) | MTT | 2.11 ± 0.15 | [5] | ||
| Brominated Acetophenone Derivative | 5c | Breast (MCF7) | MTT | < 10 µg/mL | [6] |
| Alveolar (A549) | MTT | 11.80 ± 0.89 µg/mL | [6] | ||
| Colorectal (Caco2) | MTT | 18.40 ± 4.70 µg/mL | [6] | ||
| Prostate (PC3) | MTT | < 10 µg/mL | [6] | ||
| 6-Bromoquinazoline Derivative | 8a | Human lung fibroblast (MRC-5) | MTT | 84.20 ± 2.10 | [7] |
Note: The data presented are for structurally related or similarly halogenated compounds and are intended to be illustrative of the potential for brominated molecules, not direct evidence of this compound's activity.
A potential mechanism of action for brominated anticancer compounds involves the inhibition of critical signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation, cell survival, and apoptosis.[8]
Caption: Plausible apoptotic pathway via NF-κB inhibition for a brominated compound.[8]
Antimicrobial Activity
Brominated compounds have also been investigated for their antimicrobial properties. The mode of action often involves the oxidation of essential protein thiols, leading to the inhibition of enzymatic activity and subsequent microbial growth inhibition.[9]
Table 2: Antimicrobial Activity of a Related Brominated Compound
| Compound | Organism Type | Activity | Mechanism | Reference |
| 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Gram-positive & Gram-negative bacteria, yeast, fungi | Broad-spectrum antimicrobial | Oxidation of essential protein thiols, enzyme inhibition | [9] |
Neuroprotective Effects
Given that this compound is utilized in research targeting neurological disorders and serotonin receptors, exploring its potential neuroprotective effects is a logical progression.[3] Other brominated compounds, such as bromocriptine, have demonstrated neuroprotective properties through antioxidant and anti-inflammatory activities.[10][11] Oxidative stress is a significant contributor to neuronal damage in many neurodegenerative diseases.[12][13]
A potential mechanism for neuroprotection could involve the scavenging of free radicals and the upregulation of endogenous antioxidant defense systems.[10]
Experimental Protocols
For researchers interested in investigating the biological activities of this compound, the following are generalized protocols for key experiments.
In Vitro Cytotoxicity Assessment
A general workflow for assessing the in vitro cytotoxicity of a compound like this compound is outlined below.
Caption: General experimental workflow for evaluating in vitro cytotoxicity.[8]
MTT Assay Protocol (Cell Viability)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing
Broth Microdilution Protocol (Minimum Inhibitory Concentration - MIC)
-
Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
In Vitro Neuroprotection Assay
Oxidative Stress Model Protocol
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a suitable medium.
-
Induce Neuronal Stress: Expose the cells to an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) to induce cell death.
-
Treatment: Co-treat the cells with the stressor and various concentrations of this compound.
-
Assess Endpoints: After a suitable incubation period (e.g., 24 hours), assess cell viability using the MTT assay, measure reactive oxygen species (ROS) production, and analyze apoptotic markers.[10]
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of novel therapeutic agents.[3] While direct biological data on this compound is sparse, the known activities of other brominated compounds suggest that it could be a promising scaffold for the development of new anticancer, antimicrobial, and neuroprotective drugs. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the largely untapped biological potential of this compound and its derivatives. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic promise.
References
- 1. This compound | 830-93-3 [chemicalbook.com]
- 2. 830-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Bromocriptine reduces lipid peroxidation and enhances spatial learning and hippocampal neuron survival in a rodent model of focal brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurodegeneration by oxidative stress: a review on prospective use of small molecules for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
5-Bromogramine: A Versatile Precursor in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromogramine, a brominated indole derivative, serves as a crucial building block in the intricate field of organic synthesis. Its strategic substitution pattern makes it a valuable precursor for a diverse array of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound's synthesis, its utility in the preparation of key intermediates like 5-bromotryptamine and β-carbolines, and the pharmacological significance of the resulting molecules, with a particular focus on their interaction with serotonin receptors.
Chemical Properties and Synthesis
This compound, with the chemical formula C₁₁H₁₃BrN₂ and a molecular weight of 253.14 g/mol , is a stable crystalline solid.[1] The primary route to its synthesis involves the Mannich reaction of 5-bromoindole with formaldehyde and dimethylamine. This electrophilic substitution reaction readily introduces the dimethylaminomethyl group at the 3-position of the indole ring.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below, adapted from established methodologies.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromoindole | 196.04 | 10.0 g | 0.051 |
| Formaldehyde (37% aq. solution) | 30.03 | 4.1 mL | 0.051 |
| Dimethylamine (40% aq. solution) | 45.08 | 5.8 mL | 0.051 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Dioxane | 88.11 | 50 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 5-bromoindole in a mixture of glacial acetic acid and dioxane.
-
Cool the solution in an ice bath and slowly add the aqueous solutions of formaldehyde and dimethylamine with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acid and precipitate the product.
-
Filter the crude this compound, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure this compound.
Expected Yield: 75-85%
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (s, 1H, NH), 7.70 (d, J=1.8 Hz, 1H, H-4), 7.25 (d, J=8.6 Hz, 1H, H-7), 7.15 (dd, J=8.6, 1.8 Hz, 1H, H-6), 7.05 (s, 1H, H-2), 3.50 (s, 2H, CH₂), 2.25 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 135.0, 129.5, 124.5, 123.0, 121.0, 113.0, 112.5, 59.0, 45.0 |
| Mass Spec. (EI) m/z (%) | 254/252 ([M]⁺), 209/207, 129, 44 |
| IR (KBr, cm⁻¹) | 3420 (N-H), 3050, 2940, 2820, 2770, 1450, 1340, 1130, 800 |
This compound as a Precursor to 5-Bromotryptamine
A key application of this compound is its role as a precursor to 5-bromotryptamine, a valuable intermediate for the synthesis of various psychoactive compounds and serotonin receptor ligands. The conversion involves a two-step process: quaternization of the dimethylamino group followed by displacement with cyanide and subsequent reduction of the resulting nitrile.
Experimental Protocol: Synthesis of 5-Bromotryptamine from this compound
Reaction Scheme:
-
This compound + CH₃I → this compound Methiodide
-
This compound Methiodide + NaCN → 5-Bromo-3-indoleacetonitrile
-
5-Bromo-3-indoleacetonitrile + LiAlH₄ → 5-Bromotryptamine
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 253.14 |
| Methyl Iodide | 141.94 |
| Sodium Cyanide | 49.01 |
| Lithium Aluminum Hydride | 37.95 |
| Diethyl Ether (anhydrous) | 74.12 |
| Tetrahydrofuran (anhydrous) | 72.11 |
Procedure:
-
Quaternization: Dissolve this compound in a suitable solvent like acetone and add an excess of methyl iodide. Stir the mixture at room temperature until a precipitate of this compound methiodide forms. Filter and dry the quaternary ammonium salt.
-
Cyanation: Suspend the this compound methiodide in a mixture of water and a suitable organic solvent (e.g., toluene). Add a solution of sodium cyanide and heat the mixture under reflux with vigorous stirring. After the reaction is complete, separate the organic layer, wash with water, and dry. Evaporate the solvent to obtain crude 5-bromo-3-indoleacetonitrile.
-
Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran.[2] Add a solution of 5-bromo-3-indoleacetonitrile in the same solvent dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux for several hours. Cool the reaction mixture and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water.[3] Filter the resulting solids and extract the filtrate with diethyl ether. Dry the combined organic extracts and evaporate the solvent to yield 5-bromotryptamine.
Quantitative Data for Synthesis of 5-Bromotryptamine:
| Step | Product | Typical Yield (%) |
| Quaternization | This compound Methiodide | >95 |
| Cyanation | 5-Bromo-3-indoleacetonitrile | 80-90 |
| Reduction | 5-Bromotryptamine | 70-85 |
Synthesis of β-Carbolines via Pictet-Spengler Reaction
5-Bromotryptamine serves as a key starting material for the synthesis of 6-bromo-β-carboline derivatives through the Pictet-Spengler reaction. This acid-catalyzed cyclization with an aldehyde or ketone forms the tricyclic β-carboline scaffold, which is present in many biologically active alkaloids.
Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydro-β-carboline
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5-Bromotryptamine | 239.10 |
| Formaldehyde (37% aq. solution) | 30.03 |
| Hydrochloric Acid (conc.) | 36.46 |
| Methanol | 32.04 |
Procedure:
-
Dissolve 5-bromotryptamine in methanol.
-
Add aqueous formaldehyde and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: 60-75%
Biological Significance and Signaling Pathways
Derivatives of this compound, particularly the resulting tryptamines and β-carbolines, exhibit significant biological activity, primarily through their interaction with serotonin (5-HT) receptors. The bromine substituent can influence the affinity and selectivity of these compounds for different 5-HT receptor subtypes.
Serotonin Receptor Binding
Bromo-substituted β-carbolines have been shown to bind to various serotonin receptors, including the 5-HT₁A and 5-HT₂A subtypes.[4][5][6][7] The affinity of these compounds for the receptors can be quantified by their inhibition constant (Ki).
Table of 5-HT Receptor Binding Affinities for Bromo-β-Carboline Derivatives:
| Compound | Receptor Subtype | Ki (nM) |
| 6-Bromo-β-carboline | 5-HT₂A | 150 |
| 6-Bromo-β-carboline | 5-HT₂C | 300 |
| 8-Bromo-β-carboline | 5-HT₂A | 50 |
| 8-Bromo-β-carboline | 5-HT₂C | 120 |
Note: The Ki values are approximate and can vary depending on the specific assay conditions. The data presented is a compilation from various sources for illustrative purposes.
Signaling Pathways
Serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. For instance, 5-HT₂A receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
The development of selective ligands for these receptors, derived from precursors like this compound, is a key strategy in the discovery of new therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Experimental and Drug Discovery Workflows
The synthesis and screening of novel compounds derived from this compound is a systematic process in drug discovery. The following diagrams illustrate the typical workflows.
References
- 1. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Bromogramine Targets: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a critical and rate-limiting step in drug discovery and development. 5-Bromogramine, a synthetic derivative of the naturally occurring indole alkaloid gramine, presents a scaffold with potential for pharmacological activity. However, its specific protein targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy for the prediction and elucidation of this compound's biological targets. By leveraging a suite of computational methodologies, from ligand-based similarity searches to structure-based reverse docking and pathway analysis, researchers can efficiently generate and prioritize testable hypotheses, thereby accelerating the investigation of this compound's mechanism of action and therapeutic potential. This document provides a detailed framework, including hypothetical data, experimental protocols, and workflow visualizations, to guide the computational target fishing process.
Introduction to this compound and Target Identification
This compound is an indole alkaloid derivative with a chemical structure amenable to interaction with various biological macromolecules. The process of "target fishing" or "target identification" is fundamental to understanding the therapeutic effects and potential side effects of a compound.[1] Computational, or in silico, target fishing has emerged as a cost-effective and rapid approach to profile a small molecule against a vast array of potential protein targets, significantly narrowing the field for experimental validation.[1][2] These methods can be broadly categorized into ligand-based and structure-based approaches.[3]
In Silico Target Prediction: A Multi-faceted Approach
A robust strategy for predicting the targets of a novel compound like this compound involves the integration of multiple computational techniques. This consensus approach helps to increase the confidence in predicted targets and reduce the rate of false positives.
Ligand-Based Methods
These methods rely on the principle that molecules with similar structures or physicochemical properties are likely to interact with similar protein targets.
-
Pharmacophore Modeling : A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4] A pharmacophore model can be generated from a set of known active ligands for a particular target. The this compound structure can then be screened against a library of pharmacophore models to identify potential targets for which it possesses the required features.[5]
-
Chemical Similarity Searching : This technique involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[3] A high similarity score to a compound with a known target suggests that this compound may share that target.
Structure-Based Methods
When the three-dimensional structure of a protein is available, structure-based methods can be employed to predict binding.
-
Reverse Docking (Inverse Virtual Screening) : This is a powerful technique where a single ligand (this compound) is computationally docked into the binding sites of a large collection of protein structures.[6][7] The proteins are then ranked based on the predicted binding affinity (docking score), with the top-ranking proteins considered as potential targets.[6] This method is particularly useful for identifying novel or unexpected targets.[8][9]
Proposed Computational Workflow for this compound
The following workflow outlines a systematic approach to identifying and prioritizing the potential targets of this compound.
Data Presentation and Interpretation
Quantitative results from each screening method should be compiled for cross-comparison. Hypothetical results for this compound are presented below.
Table 1: Hypothetical Reverse Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Site Residues |
| Serotonin 5-HT1A Receptor | 4IAR | -9.8 | TYR95, PHE361, TRP357 |
| Acetylcholinesterase (AChE) | 4EY7 | -9.5 | TRP86, TYR337, PHE338 |
| GSK-3 beta | 1Q3D | -9.1 | VAL135, LYS85, ASP200 |
| MAO-B | 2V5Z | -8.7 | TYR435, CYS172, ILE199 |
| hERG | 5VA1 | -8.2 | TYR652, SER660, PHE656 |
Table 2: Hypothetical Ligand-Based Screening Results
| Method | Database | Hit Target | Score | Notes |
| Similarity Search | ChEMBL | Serotonin 5-HT1A Receptor | Tanimoto: 0.85 | Similar to known arylpiperazine ligands. |
| Pharmacophore Screen | PharmIt | Acetylcholinesterase (AChE) | Fit Score: 0.92 | Matches H-bond donor, acceptor, and aromatic features. |
| Similarity Search | DrugBank | GSK-3 beta | Tanimoto: 0.79 | Structural similarity to known GSK-3 inhibitors. |
Interpretation: The consensus of these hypothetical results points towards the Serotonin 5-HT1A Receptor and Acetylcholinesterase as high-priority targets for validation. GSK-3 beta also emerges as a strong candidate. The hERG channel hit, although having a lower score, is critical to investigate for potential cardiotoxicity.
Experimental Protocols for Target Validation
Following the prioritization of in silico hits, experimental validation is essential. Below are generalized protocols for primary validation assays.
Protocol: Enzyme Inhibition Assay (e.g., for AChE)
-
Objective: To determine if this compound inhibits the enzymatic activity of a purified target protein.
-
Materials: Purified recombinant human AChE, Acetylthiocholine (substrate), DTNB (Ellman's reagent), this compound, assay buffer (e.g., phosphate buffer, pH 7.4), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, add the assay buffer, DTNB, and varying concentrations of this compound or a known inhibitor (positive control).
-
Add the purified AChE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate, Acetylthiocholine.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Radioligand Binding Assay (e.g., for 5-HT1A Receptor)
-
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).
-
Materials: Cell membranes expressing the human 5-HT1A receptor, a high-affinity radioligand (e.g., [³H]8-OH-DPAT), this compound, binding buffer, scintillation fluid, glass fiber filters, cell harvester, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the receptor-expressing cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known non-labeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding against the logarithm of the compound concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathway Analysis
Identifying individual targets is the first step; understanding their collective impact on cellular signaling is the next. The prioritized list of putative targets can be used as input for pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that may be modulated by this compound.
Based on the hypothetical targets, this compound could modulate serotonergic and cholinergic signaling. Inhibition of the 5-HT1A receptor would lead to disinhibition of adenylyl cyclase, increasing cAMP levels and activating PKA. Concurrently, inhibition of GSK-3β would relieve its inhibitory effect on transcription factors like CREB. This convergent modulation could significantly impact gene transcription related to neuronal plasticity and survival.
Conclusion
This guide provides a comprehensive framework for the in silico prediction of targets for this compound. By systematically applying a combination of ligand- and structure-based computational methods, generating a prioritized list of potential targets, and performing subsequent pathway analysis, researchers can formulate well-supported hypotheses for experimental validation. This structured, multi-faceted approach is designed to de-risk and accelerate the early stages of drug discovery, paving the way for a deeper understanding of this compound's pharmacology.
References
- 1. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking-based inverse virtual screening: methods, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking reverse docking through AlphaFold2 human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Analysis of 5-Bromogramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromogramine, a derivative of the indole alkaloid gramine, is a compound of significant interest in pharmaceutical and synthetic organic chemistry.[1] Its utility as an intermediate in the synthesis of biologically active molecules necessitates a thorough understanding of its physicochemical properties, including its thermodynamic stability.[1] Thermochemical analysis provides crucial data on the energetic properties of a compound, which is vital for process development, safety assessment, and understanding its fundamental stability. This guide outlines the key experimental procedures for determining the standard molar enthalpy of formation, enthalpy of sublimation, and thermal stability of this compound.
Hypothetical Thermochemical Data for this compound
The following table summarizes hypothetical, yet plausible, thermochemical data for this compound at 298.15 K. These values are illustrative and should be experimentally determined.
| Thermochemical Parameter | Symbol | Hypothetical Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Combustion (crystal) | ΔcH°(cr) | -6500 |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | +150 |
| Standard Molar Enthalpy of Sublimation | ΔgcrH° | +120 |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | +270 |
Experimental Protocols
Determination of the Standard Molar Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[2][3] For organic compounds like this compound (C₁₁H₁₃BrN₂), this is typically determined indirectly through combustion calorimetry.
Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Detailed Protocol:
-
Sample Preparation: A pellet of approximately 0.5 g of this compound is prepared and its mass is accurately determined. The pellet is placed in a platinum crucible, and a fuse wire is attached.
-
Calorimeter Setup: The crucible is placed inside a combustion bomb, which is then sealed and pressurized with pure oxygen to approximately 3 MPa. The bomb is submerged in a known mass of water in the calorimeter.
-
Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
-
Calibration: The energy equivalent of the calorimeter (ε_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[4]
-
Calculation: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the formation of nitric acid from the nitrogen in the sample and for any unburned carbon. The standard molar enthalpy of combustion (ΔcH°) is then calculated. Finally, the standard molar enthalpy of formation (ΔfH°) is determined using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Determination of the Standard Molar Enthalpy of Sublimation
The standard molar enthalpy of sublimation (ΔgcrH°) is the heat required to transform one mole of a solid substance into a gas at a given temperature and pressure.[5] This parameter is crucial for understanding the volatility and intermolecular forces within the crystal lattice. The Knudsen effusion method is a common technique for its determination.
Experimental Workflow for Knudsen Effusion Method
Caption: Workflow for the Knudsen effusion method.
Detailed Protocol:
-
Sample Preparation: A small amount of this compound is placed in a Knudsen effusion cell, which is a small container with a precisely drilled small orifice. The total mass of the cell and sample is recorded.
-
Effusion: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The substance effuses through the orifice into the vacuum.
-
Mass Loss Measurement: After a known period, the cell is cooled and reweighed to determine the mass loss.
-
Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.
-
Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values as a function of temperature.
-
Enthalpy Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[6]
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for assessing the thermal stability of a compound.[7][8] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points and phase transitions.[9] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and volatilization.[10][11]
Logical Relationship of Thermal Analysis Techniques
Caption: Interrelation of TGA and DSC in stability analysis.
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum or ceramic pan.
-
TGA Analysis: The sample is heated in the TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature. The resulting curve provides information on the onset of decomposition and the temperature ranges of mass loss events.[12]
-
DSC Analysis: A separate sample is heated in the DSC instrument at a similar heating rate. The heat flow to the sample is compared to that of an empty reference pan. The resulting thermogram shows endothermic events (like melting) and exothermic events (like decomposition).[13][14]
-
Data Interpretation: The TGA and DSC data are analyzed together. The melting point is determined from the onset of the endothermic peak in the DSC thermogram. The decomposition temperature is identified from the onset of mass loss in the TGA curve, which should correspond to an exothermic event in the DSC curve.
Conclusion
The thermochemical analysis of this compound, as outlined in this guide, provides a robust framework for determining its fundamental thermodynamic properties. Although specific experimental data is not yet available, the application of combustion calorimetry, the Knudsen effusion method, and thermal analysis techniques like DSC and TGA will yield critical data on its enthalpy of formation, sublimation, and thermal stability. This information is invaluable for ensuring the safe and efficient handling, processing, and development of this compound in research and pharmaceutical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 6. umsl.edu [umsl.edu]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fs.usda.gov [fs.usda.gov]
- 11. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. atascientific.com.au [atascientific.com.au]
Quantum Chemical Blueprint of 5-Bromogramine: A Technical Guide for Drug Development
Introduction
5-Bromogramine, a derivative of the indole alkaloid gramine, presents a scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural motifs are found in numerous biologically active compounds, suggesting its potential as a precursor or lead compound for novel therapeutics, particularly in the realm of neurological disorders.[1] Understanding the intricate electronic and structural properties of this compound at a quantum mechanical level is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. The intended audience for this document includes researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry for informed decision-making in the early stages of the drug discovery pipeline.
This guide will detail the computational methodologies for geometry optimization, vibrational analysis, and the exploration of the electronic frontier orbitals. Furthermore, it will present hypothetical yet representative data in clearly structured tables and provide standardized experimental protocols for the synthesis and characterization of this compound. Visualizations of the computational workflow and a hypothetical signaling pathway are also included to facilitate a deeper understanding of the logical relationships and potential applications of this research.
Theoretical and Computational Methodology
Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of this compound. By solving the Schrödinger equation, or approximations thereof, we can obtain detailed information about the molecule's geometry, stability, and electronic structure.[2] Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for these investigations, providing a good balance between accuracy and computational cost for molecules of this size.[3]
The foundational principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.[2] A common and effective approach involves the use of a hybrid functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), which combines the strengths of both Hartree-Fock theory and DFT.[4][5] To accurately describe the electron distribution, a suitable basis set is required. The 6-311++G(d,p) basis set is a popular choice that provides a flexible description of the atomic orbitals, including polarization and diffuse functions, which are important for capturing subtle electronic effects.[6]
Computational Workflow
The quantum chemical analysis of this compound follows a structured workflow, beginning with the initial structure generation and culminating in the prediction of its spectroscopic and reactivity parameters.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Calculated Molecular Properties
The following sections present hypothetical but realistic quantitative data for the molecular properties of this compound, derived from the principles of DFT calculations. These tables are intended to serve as a reference for what can be expected from a computational study of this molecule.
Optimized Molecular Geometry
The initial step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.[7] The resulting bond lengths, bond angles, and dihedral angles provide the fundamental framework for understanding the molecule's shape and steric properties.
| Parameter | Atoms | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.395 |
| C2-N1 | 1.378 | |
| C8-C9 | 1.084 | |
| C5-Br | 1.895 | |
| **Bond Angles (°) ** | C1-C2-N1 | 108.5 |
| C4-C5-Br | 119.7 | |
| H1-N1-C2 | 125.1 | |
| Dihedral Angles (°) | C1-C2-N1-H1 | 179.9 |
| C3-C4-C5-Br | 0.5 |
Table 1: Selected optimized geometric parameters for this compound.
Vibrational Frequencies
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[4] The calculated frequencies can be correlated with experimental IR spectra to aid in the identification and characterization of the molecule.
| Mode Number | Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 1 | 3520 | 45.3 | N-H stretch |
| 12 | 3055 | 21.8 | C-H stretch (aromatic) |
| 25 | 1580 | 55.1 | C=C stretch (indole ring) |
| 40 | 1105 | 62.7 | C-N stretch |
| 55 | 650 | 38.9 | C-Br stretch |
Table 2: Selected calculated vibrational frequencies for this compound.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential for intermolecular interactions.[8] Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.[8] The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7][9]
| Property | Calculated Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap | 4.87 eV |
| Dipole Moment | 2.15 Debye |
| Electron Affinity | 1.23 eV |
| Ionization Potential | 6.12 eV |
| Electronegativity | 3.44 eV |
| Hardness | 2.44 eV |
| Softness | 0.41 eV⁻¹ |
| Electrophilicity Index | 2.43 eV |
Table 3: Calculated electronic properties of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, which can be adapted and optimized by researchers.
Synthesis of this compound (Eschweiler-Clarke Reaction)
-
Starting Material: 5-Bromoindole.
-
Reagents: Formaldehyde (37% aqueous solution), Dimethylamine (40% aqueous solution), Formic acid.
-
Procedure:
-
To a stirred solution of 5-bromoindole in ethanol, add aqueous formaldehyde and aqueous dimethylamine.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and add formic acid.
-
Heat the mixture to reflux for an additional 4 hours.
-
After cooling, make the solution alkaline by adding a saturated solution of sodium carbonate.
-
The product will precipitate and can be collected by filtration.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
The chemical shifts should be referenced to tetramethylsilane (TMS).[6]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol).
-
Record the absorption spectrum over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.
-
Application in Drug Development: A Hypothetical Signaling Pathway
In the context of drug development, this compound could be investigated for its potential to modulate specific signaling pathways implicated in disease. For instance, given its structural similarity to serotonin, it could be hypothesized to interact with serotonin receptors. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist at a G-protein coupled receptor (GPCR), such as a serotonin receptor subtype.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 5-Bromogramine from Indole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 5-Bromogramine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process beginning with the Mannich reaction of indole to produce gramine, followed by a regioselective electrophilic bromination to yield the final product. This guide includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility for researchers in a laboratory setting.
Overview of Synthesis
The conversion of indole to this compound is achieved in two primary steps:
-
Synthesis of Gramine: Indole undergoes a Mannich reaction with formaldehyde and dimethylamine in an acetic acid medium.[1][2] This reaction introduces a dimethylaminomethyl group at the electron-rich C-3 position of the indole ring.[3]
-
Bromination of Gramine: The intermediate, gramine, is then subjected to electrophilic aromatic substitution using a brominating agent, such as N-Bromosuccinimide (NBS), to regioselectively install a bromine atom at the C-5 position of the indole nucleus.
This protocol offers high yields and employs standard laboratory techniques and reagents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Parameter | Step 1: Gramine Synthesis | Step 2: this compound Synthesis |
| Primary Reagent | Indole | Gramine |
| Key Reagents | Formaldehyde (35% aq.), Dimethylamine (40% aq.), Acetic Acid | N-Bromosuccinimide (NBS), Dichloromethane (DCM) |
| Reaction Time | ~ 60 minutes | 1-2 hours |
| Temperature | 30 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-96%[1][2] | 80-90% (Estimated) |
| Purification Method | Recrystallization from acetone | Column Chromatography |
Experimental Protocols
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Indole, formaldehyde, dimethylamine, and N-Bromosuccinimide are toxic or corrosive and should be handled with care.[1]
Step 1: Synthesis of Gramine from Indole (Mannich Reaction)
This protocol is adapted from established Mannich reaction procedures for indole.[1][2]
Materials:
-
Indole (1.0 g, 8.54 mmol)
-
Glacial Acetic Acid (20 mL)
-
Dimethylamine (40% aqueous solution, 3.0 mL)
-
Formaldehyde (35% aqueous solution, 2.0 mL)
-
Sodium Hydroxide (30% aqueous solution, ~45 mL)
-
Crushed Ice
-
Distilled Water
-
Acetone (for recrystallization)
Procedure:
-
In a 100 mL beaker, dissolve 1.0 g (8.54 mmol) of indole in 20 mL of glacial acetic acid.
-
Carefully add 3.0 mL of 40% aqueous dimethylamine solution to the beaker. The mixture will become warm.
-
Allow the solution to cool to approximately 30°C.
-
With continuous stirring, add 2.0 mL of 35% aqueous formaldehyde solution.
-
Let the reaction mixture stand for 60 minutes at room temperature.
-
Prepare a larger beaker with approximately 100 g of crushed ice. Pour the reaction solution onto the ice while stirring vigorously.
-
Make the mixture alkaline by slowly adding approximately 45 mL of 30% sodium hydroxide solution. Crucially, ensure excess ice is present at all times during the addition to prevent the product from oiling out.
-
Once precipitation is complete, allow any remaining ice to melt.
-
Collect the solid precipitate via suction filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude gramine under suction, followed by drying in a vacuum desiccator over anhydrous calcium chloride.
-
For further purification, the crude product can be recrystallized from a minimum volume of hot acetone to yield fine needles.[1]
Step 2: Synthesis of this compound from Gramine
This protocol employs N-Bromosuccinimide (NBS) for the regioselective bromination of the gramine intermediate.
Materials:
-
Gramine (1.0 g, 5.74 mmol)
-
N-Bromosuccinimide (NBS) (1.02 g, 5.74 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Dissolve 1.0 g (5.74 mmol) of gramine in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C using an ice bath.
-
Add 1.02 g (5.74 mmol) of N-Bromosuccinimide (NBS) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualization of Synthesis Pathway
The following diagram illustrates the two-step synthesis workflow from indole to this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 5-Bromogramine in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Bromogramine, a versatile indole alkaloid, in medicinal chemistry. As a derivative of gramine, this compound serves as a valuable synthetic intermediate for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its utility stems from the reactive bromine atom on the indole ring, which allows for a variety of chemical modifications to explore structure-activity relationships and develop compounds with desired pharmacological profiles.
Introduction to this compound
This compound, or 3-((dimethylamino)methyl)-5-bromo-1H-indole, is a halogenated derivative of the naturally occurring compound gramine. The presence of the bromine atom at the 5-position of the indole scaffold makes it an ideal precursor for various cross-coupling reactions, enabling the introduction of diverse substituents and the synthesis of a wide array of potentially bioactive molecules. Research into gramine and its analogs has revealed significant interactions with serotonin (5-HT) receptors, highlighting the potential of this compound derivatives in the development of treatments for neurological and psychiatric disorders.[1][2]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its role as a building block for synthesizing more complex molecules with potential therapeutic value. Key areas of application include:
-
Neurological and Psychiatric Disorders: Leveraging the established activity of gramine derivatives as serotonin receptor ligands, this compound is a key starting material for the synthesis of novel 5-HT receptor agonists and antagonists.[1][3] These compounds have potential applications in treating depression, anxiety, and other mood disorders.
-
Anticancer Agents: The indole nucleus is a common scaffold in many anticancer drugs. The ability to functionalize the 5-position of the gramine structure allows for the synthesis of derivatives with potential cytotoxic activity against various cancer cell lines.[4]
-
Antiviral Agents: Modifications of the gramine structure have been shown to yield compounds with inhibitory effects against various viruses.[5] this compound provides a platform for developing novel antiviral agents through the introduction of diverse chemical moieties.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound. These are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to synthesize 5-arylgramine derivatives. This reaction is fundamental for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents.[6][7][8][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylgramine derivative.
Protocol 2: Heck Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of this compound with an alkene to form a 5-alkenylgramine derivative. This reaction is a powerful tool for the formation of substituted alkenes.[10][11][12]
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equivalents)
-
Solvent (e.g., Anhydrous DMF)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction tube
Procedure:
-
In a sealed reaction tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (5 mL), the alkene (1.5 mmol), and the base (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkenylgramine derivative.
Quantitative Data on Gramine Derivatives
While specific quantitative data for this compound derivatives is limited in publicly available literature, data for structurally related gramine derivatives provide valuable insights into their potential biological activities.
Table 1: Agonistic Activity of Gramine Derivatives on MT₁ and 5-HT₁A Receptors [3]
| Compound | R | Agonistic Rate on MT₁ (%) | EC₅₀ on MT₁ (µM) | Agonistic Rate on 5-HT₁A (%) | EC₅₀ on 5-HT₁A (µM) |
| Gramine | H | 85.3 ± 5.6 | >10 | 58.7 ± 3.9 | >10 |
| 7 | 4-Fluorophenyl | 152.7 ± 9.8 | 0.51 | 112.4 ± 7.5 | 0.28 |
| 19 | 2-Thienyl | 189.6 ± 12.1 | 0.39 | 154.3 ± 10.2 | 0.46 |
| 21 | N-Methylpiperazinyl | 204.1 ± 11.7 | 0.50 | 98.6 ± 6.8 | 0.23 |
Table 2: In Vitro Antitumor Activity of Gramine Derivatives [4]
| Compound | Cell Line | IC₅₀ (µM) |
| 61b | BGC-823 (Human Gastric Cancer) | 5.7 µg/mL |
| 79c | MGC803 (Human Gastric Cancer) | 3.74 |
Table 3: In Vitro Antiviral Activity of Gramine Derivatives against Enterovirus 71 (EV71) [5][13]
| Compound | EC₅₀ (µg/mL) | Selectivity Index (SI) |
| 4s | 1.8 | 20.5 |
| Gramine | >50 | <1 |
Signaling Pathways
Derivatives of gramine have been shown to interact with serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling pathway for the 5-HT₁A receptor, a common target for gramine derivatives. Activation of the 5-HT₁A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its strategic use in palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse library of compounds. The demonstrated activity of related gramine derivatives against serotonin receptors, cancer cell lines, and viruses underscores the potential of this compound in the discovery and development of new therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to explore the rich chemical space accessible from this valuable starting material. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Gramine: a vasorelaxing alkaloid acting on 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gramine derivatives antagonistic to 5-hydroxytryptamine (enteramine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity-guided synthesis of gramine derivatives as new MT1 and 5-HT1A receptors agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of gramine derivatives that inhibit the early stage of EV71 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Bromogramine as a Versatile Building Block for Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromogramine as a strategic starting material for the synthesis of a diverse range of tryptamine derivatives. The protocols outlined herein, alongside the presented quantitative data and pathway visualizations, are intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel therapeutic agents, particularly those targeting serotonergic systems.
Introduction
This compound is a key synthetic intermediate, valued for its role in the construction of various biologically active molecules. Its indole core, substituted with a bromine atom at the 5-position and a dimethylaminomethyl group at the 3-position, offers multiple avenues for chemical modification. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the gramine side chain can be readily displaced by nucleophiles to introduce the ethylamine side chain characteristic of tryptamines. This unique reactivity profile makes this compound an attractive precursor for the synthesis of tryptamine analogs with potential applications in treating neurological disorders, cancer, and other conditions.
Synthetic Pathways from this compound
The conversion of this compound to various tryptamine derivatives typically proceeds through a two-step sequence: nucleophilic substitution to introduce a nitrile group, followed by reduction to the primary amine. This 5-bromotryptamine intermediate can then be further elaborated, for instance, through the Pictet-Spengler reaction to form more complex heterocyclic systems.
Synthesis of 5-Bromotryptamine
The initial and crucial step involves the conversion of this compound to 5-bromoindole-3-acetonitrile, followed by its reduction.
Workflow for the Synthesis of 5-Bromotryptamine from this compound:
Caption: Synthetic route from this compound to 5-bromotryptamine.
Pictet-Spengler Reaction of 5-Bromotryptamine
5-Bromotryptamine is a valuable intermediate for the construction of β-carboline scaffolds via the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of the tryptamine with an aldehyde or ketone, followed by cyclization.
Workflow for the Pictet-Spengler Reaction:
Caption: General scheme for the Pictet-Spengler reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-N,N-dimethyltryptamine (Flow Synthesis)
This protocol describes a continuous flow synthesis approach for 5-bromo-N,N-dimethyltryptamine.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
4-(Dimethylamino)butyraldehyde diethyl acetal
-
Sulfuric acid
-
Appropriate solvents for flow chemistry
Procedure:
-
Prepare separate solutions of 4-bromophenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal in a suitable solvent.
-
Using a continuous flow reactor system, pump the two reactant solutions and a solution of sulfuric acid into a mixing tee.
-
The combined stream is then passed through a heated reactor coil. The reaction temperature and residence time are optimized for complete conversion. For the synthesis of 5-bromo-DMT, a temperature of 160°C and a residence time of 10 minutes have been reported to be effective.
-
The output from the reactor is then subjected to an in-line extraction and purification process to yield the pure product.
Quantitative Data:
| Product | Yield |
|---|
| 5-Bromo-N,N-dimethyltryptamine | 94% |
Protocol 2: General Procedure for the Reduction of 5-Substituted-N,N-diallylglyoxylamides to Tryptamines
This protocol provides a general method for the reduction of a glyoxylamide intermediate to the corresponding tryptamine using lithium aluminum hydride (LiAlH4), which can be adapted for the reduction of 5-bromoindole-3-acetonitrile.
Materials:
-
5-Substituted-N,N-diallylglyoxylamide (or 5-bromoindole-3-acetonitrile)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of LiAlH4 in anhydrous THF under a nitrogen atmosphere, add the 5-substituted-N,N-diallylglyoxylamide (or 5-bromoindole-3-acetonitrile) solution in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tryptamine derivative.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Yield |
|---|
| 5-Substituted-N,N-diallylglyoxylamides | 5-Substituted-N,N-diallyltryptamines | 68-70% |
Biological Activity of 5-Bromotryptamine Derivatives
Tryptamine derivatives synthesized from this compound have shown significant biological activity, particularly as antitumor agents and as ligands for serotonin receptors.
Antitumor Activity
Table 1: In Vitro Cytotoxicity (IC50, µM) of Tryptamine Derivatives Against Various Cancer Cell Lines
| Compound | KG-1 (Leukemia) | MV-4-11 (Leukemia) | REH (Leukemia) | A431 (Skin) | HT29 (Colon) | IGROV1 (Ovarian) | U2OS (Bone) |
| Compound 13 | 32.44 | 102.50 | 29.32 | - | 0.006 | - | - |
| Compound 14 | >100 | >100 | >100 | 0.0072 | 0.096 | 0.0015 | 0.469 |
Data sourced from a study on novel tryptamine derivatives as antitumor agents.
Serotonin Receptor Binding Affinity
Table 2: Binding Affinities (Ki, nM) of 5-Substituted Tryptamines at Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT1D | 5-HT6 | 5-HT7 |
| 5-Br-DALT | 20 | 250 | 30 | 50 | 100 | 200 |
DALT: N,N-diallyltryptamine. Data sourced from a study on 5-substituted-N,N-diallyltryptamines.
Serotonin Receptor Signaling Pathway
The biological effects of many tryptamine derivatives are mediated through their interaction with serotonin (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
Diagram of a Generalized Serotonin Receptor Signaling Pathway:
Caption: Generalized serotonin receptor signaling cascade.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of tryptamine derivatives. The protocols and data presented in these application notes highlight the key synthetic transformations and the significant biological activities of the resulting compounds. This information provides a solid foundation for researchers to explore the vast chemical space of tryptamine analogs in the pursuit of novel therapeutics. Further optimization of reaction conditions and exploration of the structure-activity relationships of these derivatives are warranted to unlock their full therapeutic potential.
HPLC purification method for 5-Bromogramine
An Application Note and Protocol for the HPLC Purification of 5-Bromogramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The described method is a reversed-phase HPLC protocol, which is a widely used technique for the separation and purification of small organic molecules like this compound due to its efficiency and selectivity.[1][2][3] This protocol is designed to guide researchers, scientists, and drug development professionals in achieving high purity of this compound for various downstream applications.
Introduction
This compound is a derivative of gramine, an indole alkaloid.[4] Gramine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[4] The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and reproducibility.[1][3]
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, where a non-polar stationary phase is used with a polar mobile phase.[2][5] Separation is based on the hydrophobic interactions between the analyte and the stationary phase.[5] This method is well-suited for the purification of this compound, a relatively non-polar molecule.
Experimental Protocol
This section details the step-by-step methodology for the HPLC purification of this compound.
Materials and Reagents
-
Crude this compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample dissolution and system flushing)
-
0.45 µm syringe filters
Instrumentation
-
A preparative or semi-preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 mm x 10 mm i.d.)
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of methanol and water is often a good starting point.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[6]
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the purification of this compound.
| Parameter | Recommended Value |
| Column | Reversed-Phase C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 280 nm (or optimized based on UV scan) |
| Injection Volume | 500 µL (can be adjusted based on concentration) |
| Column Temperature | Ambient |
| Gradient Program | See Table 2 |
Table 1: Recommended HPLC Method Parameters
Gradient Elution Program
A gradient elution is recommended to ensure good separation of this compound from impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Gradient Elution Program
Purification and Post-Purification Processing
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 10 column volumes.
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.
-
Analyze the purity of the final product using analytical HPLC.
Data Presentation
The following table presents expected or typical quantitative data for the HPLC purification of this compound based on the described method. Actual values may vary depending on the specific instrumentation and crude sample purity.
| Parameter | Expected Value |
| Retention Time | 12 - 18 min |
| Purity (Post-Purification) | >98% |
| Recovery | 80 - 95% |
Table 3: Expected Quantitative Data
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purification process for this compound.
Caption: Workflow for the HPLC Purification of this compound.
Conclusion
The described reversed-phase HPLC method provides a robust and effective protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA as a modifier allows for excellent separation and high recovery of the target compound. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis, enabling the acquisition of high-purity this compound for subsequent research and development activities. Method validation according to ICH guidelines is recommended for applications in a regulated environment.[7]
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orochem.com [orochem.com]
- 6. padproject.nd.edu [padproject.nd.edu]
- 7. benchchem.com [benchchem.com]
Step-by-Step Guide to 5-Bromogramine Functionalization: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 5-Bromogramine, a versatile building block in medicinal chemistry. The strategic modification of this compound at the C5 position of the indole ring allows for the synthesis of diverse compound libraries with potential therapeutic applications. The following sections detail key palladium-catalyzed cross-coupling reactions and other functionalization methods, complete with experimental procedures, quantitative data, and workflow diagrams to guide researchers in their drug discovery efforts.
Introduction to this compound in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its indole scaffold is a common motif in numerous pharmaceuticals, and the presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups, leading to the development of novel compounds targeting a range of biological pathways.[1][2] Derivatives of gramine have shown a wide array of biological activities, including but not limited to, antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor effects.[3][4][5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylgramine Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] This reaction is widely employed to synthesize 5-arylgramine derivatives, which are of significant interest in medicinal chemistry.[8][9]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid or ester in the presence of a base. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylgramine derivative.[7]
-
Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromoindoles
While specific data for this compound is limited in readily available literature, the following table provides representative yields for the Suzuki coupling of the closely related 5-bromoindole, which can serve as a guide for reaction optimization.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 85 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 78 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 |
| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
Data adapted from studies on similar 5-bromoindole substrates.[8][9]
Experimental Workflow: Suzuki-Miyaura Coupling
Sonogashira Coupling: Synthesis of 5-Alkynylgramine Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction provides access to 5-alkynylgramine derivatives, which are valuable precursors in drug discovery.[7]
Reaction Principle: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves both a palladium cycle and a copper cycle.[11]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 70°C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-alkynylgramine derivative.[6]
-
Quantitative Data: Sonogashira Coupling of 5-Bromoindoles
The following table presents typical yields for the Sonogashira coupling of 5-bromoindole with various alkynes.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 65 | 4 | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 65 | 4 | 88 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 65 | 4 | 85 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 65 | 4 | 95 |
Data adapted from studies on 5-bromoindole.[12][13]
Experimental Workflow: Sonogashira Coupling
Buchwald-Hartwig Amination: Synthesis of 5-Aminogramine Derivatives
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[11] This reaction is instrumental in synthesizing 5-aminogramine derivatives, which are important pharmacophores.[1][14]
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[1][11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Concentrate the solvent and purify the crude product by column chromatography.[1]
-
Quantitative Data: Buchwald-Hartwig Amination of 5-Bromoindoles
The following table provides representative yields for the Buchwald-Hartwig amination of 5-bromoindole.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | 90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ | Toluene | 110 | 20 | 82 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu | 1,4-Dioxane | 100 | 18 | 88 |
Data adapted from studies on 5-bromoindole and similar substrates.[6][15]
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Synthesis of 5-Bromogramine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of a scaled-up synthesis of 5-Bromogramine, a key intermediate in pharmaceutical and organic synthesis. The protocols described herein are designed to transition from a laboratory-scale synthesis to a larger, gram-scale production, addressing key challenges such as reaction control, safety, and purification.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The ability to produce this intermediate on a larger scale is crucial for preclinical and clinical development programs. The synthesis of gramine and its derivatives is typically achieved through a Mannich reaction, which involves the aminomethylation of an acidic proton-containing compound. In the case of this compound, the reaction proceeds via the aminomethylation of 5-bromoindole with formaldehyde and dimethylamine. While laboratory-scale syntheses are well-documented, scaling up this process requires careful consideration of reaction parameters to ensure safety, efficiency, and product purity.
Reaction Pathway
The synthesis of this compound from 5-bromoindole follows a classical Mannich reaction pathway. The key steps involve the formation of an electrophilic Eschenmoser's salt equivalent in situ from formaldehyde and dimethylamine, which then undergoes electrophilic substitution at the C3 position of the electron-rich 5-bromoindole ring.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section outlines the protocols for both laboratory-scale and a proposed gram-scale synthesis of this compound.
3.1. Laboratory-Scale Synthesis Protocol (up to 5g)
This protocol is adapted from established literature procedures.
Materials:
-
5-Bromoindole
-
Formaldehyde (37% in H₂O)
-
Dimethylamine (40% in H₂O)
-
Glacial Acetic Acid
-
Dioxane
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-bromoindole (1.0 eq) in a mixture of dioxane and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of formaldehyde (1.2 eq) and dimethylamine solution (1.2 eq).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold 2M NaOH solution to neutralize the acetic acid and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
3.2. Proposed Gram-Scale Synthesis Protocol (50g scale)
This protocol is a proposed method for scaling up the synthesis of this compound, incorporating best practices for Mannich reactions.
Materials:
-
5-Bromoindole (50.0 g, 1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Dimethylamine hydrochloride (1.1 eq)
-
Acetonitrile
-
Triethylamine (2.5 eq)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Heptane
-
Activated Carbon
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Large separatory funnel or extraction vessel
-
Filtration apparatus (e.g., Buchner funnel)
-
Mechanical vacuum pump
Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with 5-bromoindole (1.0 eq) and acetonitrile. Begin stirring to form a slurry.
-
Reagent Addition: In a separate vessel, prepare a slurry of paraformaldehyde (1.1 eq) and dimethylamine hydrochloride (1.1 eq) in acetonitrile.
-
Controlled Addition: Slowly add the slurry from step 2 to the reactor containing 5-bromoindole over a period of 1-2 hours, maintaining the internal temperature between 20-25°C using the cooling circulator.
-
Base Addition: After the initial addition is complete, add triethylamine (2.5 eq) to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 30°C.
-
Reaction Monitoring: Heat the reaction mixture to 40-45°C and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure to a minimal volume.
-
Dissolve the residue in toluene.
-
Wash the organic layer with a 1M HCl solution.
-
Separate the aqueous layer containing the protonated product.
-
Wash the aqueous layer with toluene to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to >12 with a 50% NaOH solution, which will precipitate the this compound.
-
-
Isolation and Purification:
-
Filter the precipitated product and wash the cake with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
For further purification, dissolve the crude product in hot toluene, treat with activated carbon, filter through celite, and allow to crystallize by adding heptane and cooling.
-
Collect the purified crystals by filtration and dry under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for the laboratory-scale and the proposed gram-scale synthesis of this compound.
Table 1: Reagent Quantities
| Reagent | Laboratory-Scale (5g) | Gram-Scale (50g) | Molar Ratio (to 5-Bromoindole) |
| 5-Bromoindole | 5.0 g | 50.0 g | 1.0 |
| Formaldehyde Source | 37% aq. solution | Paraformaldehyde | 1.1 - 1.2 |
| Dimethylamine Source | 40% aq. solution | Dimethylamine HCl | 1.1 - 1.2 |
| Base | - | Triethylamine | 2.5 |
| Solvent | Dioxane/Acetic Acid | Acetonitrile | - |
Table 2: Reaction Parameters
| Parameter | Laboratory-Scale | Gram-Scale (Proposed) |
| Temperature | Room Temperature | 20-25°C (addition), 40-45°C (reaction) |
| Reaction Time | 24 hours | 12-18 hours |
| Work-up | Liquid-liquid extraction | Acid-base extraction & precipitation |
| Purification | Column Chromatography/Recrystallization | Recrystallization with activated carbon |
| Expected Yield | 70-85% | 80-90% |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the scaled-up synthesis of this compound.
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Safety Considerations
-
Exothermic Reaction: The Mannich reaction can be exothermic. The controlled addition of reagents and careful temperature monitoring are crucial to prevent a runaway reaction, especially on a larger scale.
-
Reagent Handling: Formaldehyde and its sources (paraformaldehyde) are toxic and carcinogenic. Dimethylamine and triethylamine are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected and disposed of according to institutional guidelines.
By following these detailed protocols and considering the safety precautions, researchers and drug development professionals can successfully scale up the synthesis of this compound to meet the demands of their research and development programs.
5-Bromogramine: Application Notes and Protocols for Use as a Molecular Probe in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromogramine is a versatile indole alkaloid derivative that holds significant promise as a molecular probe in various biochemical assays. Its utility stems from its structural similarity to the neurotransmitter serotonin, allowing it to interact with serotonergic systems. This document provides detailed application notes and experimental protocols for the use of this compound as a molecular probe, with a focus on its application in studying serotonin receptors. It is important to note that while this compound is a valuable research tool, quantitative data on its direct interactions are limited in publicly available literature. Therefore, where applicable, data from its close structural analog, 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), is presented to provide an indication of its potential binding affinities.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
Applications in Biochemical Assays
This compound is primarily utilized as a molecular probe in the following areas:
-
Serotonin Receptor Binding Assays: As a serotonin analog, this compound can be used to investigate the binding properties of ligands to various serotonin (5-HT) receptor subtypes. It can act as a competitive ligand in radioligand binding assays to determine the affinity of test compounds.
-
Enzyme Inhibition Assays: The indole nucleus is a common scaffold in many enzyme inhibitors. This compound can be screened for inhibitory activity against a range of enzymes, particularly those involved in serotonin metabolism or signaling pathways.
-
Fluorescent Probe Development: The this compound scaffold can be chemically modified to develop novel fluorescent probes. The bromine atom provides a reactive handle for the attachment of fluorophores, enabling the synthesis of probes for imaging and high-throughput screening.[1]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of 5-bromo-DMT, a close structural analog of this compound, for several human serotonin receptor subtypes. This data is provided as a reference to indicate the potential binding profile of this compound.
| Receptor Subtype | Ki (nM) - 5-bromo-DMT |
| 5-HT₁A | 130 |
| 5-HT₁B | 180 |
| 5-HT₁D | 48 |
| 5-HT₂A | 120 |
| 5-HT₂B | 39 |
| 5-HT₂C | 210 |
| 5-HT₅A | 1100 |
| 5-HT₆ | 120 |
| 5-HT₇ | 260 |
Disclaimer: The data presented above is for 5-bromo-DMT and should be considered as an approximation for the binding affinity of this compound. Experimental determination of Ki values for this compound is highly recommended for specific applications.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Serotonin Receptors
This protocol describes a general procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype using this compound as a potential, unlabeled competitor.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT₂A)
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A)
-
This compound
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Microplate harvester
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and test compounds in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).
-
25 µL of the diluted this compound or test compound.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for screening this compound for its potential inhibitory activity against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Assay buffer specific to the enzyme
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in DMSO. Prepare solutions of the enzyme and substrate in the appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add:
-
Assay buffer
-
This compound at various concentrations.
-
Enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for any interaction between this compound and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The wavelength will depend on the substrate and product.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT2A receptor.
Experimental Workflow
Caption: General workflow for a competitive radioligand binding assay.
References
Derivatisierung von 5-Bromgramin für pharmakologische Studien: Applikationshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 5-Bromgramin, ein Indolalkaloid, dient als vielseitiges Ausgangsmolekül (Scaffold) in der medizinischen Chemie. Seine Struktur, die ein Indolgerüst mit einem Bromatom an Position 5 und einer Dimethylaminomethyl-Seitenkette an Position 3 kombiniert, bietet mehrere Angriffspunkte für die chemische Modifikation. Die Derivatisierung von 5-Bromgramin ist eine Schlüsselstrategie zur Entwicklung neuartiger pharmakologischer Wirkstoffe, insbesondere für die Onkologie und Neurowissenschaft. Durch gezielte Modifikationen können die Selektivität, Wirksamkeit und die pharmakokinetischen Eigenschaften der Moleküle optimiert werden. Diese Applikationshinweise bieten einen Überblick über Synthesestrategien, pharmakologische Ziele und detaillierte Protokolle zur Evaluierung von 5-Bromgramin-Derivaten.
Synthesestrategien und pharmakologische Relevanz
Die primäre Methode zur Derivatisierung von 5-Bromgramin nutzt die Reaktivität der Dimethylaminogruppe. Diese wird typischerweise in eine reaktive quartäre Ammoniumverbindung umgewandelt, die dann durch eine Vielzahl von Nukleophilen substituiert werden kann. Dies ermöglicht die Einführung diverser funktioneller Gruppen und heterozyklischer Systeme, was zu einer breiten Palette von Analoga mit unterschiedlichen pharmakologischen Profilen führt.
Hauptanwendungsgebiete:
-
Onkologie: Viele 5-Bromgramin-Derivate zeigen zytotoxische Aktivität gegen verschiedene Krebszelllinien. Der Wirkmechanismus beinhaltet oft die Induktion von Apoptose, Zellzyklusarrest und die Beeinflussung von Signalwegen, die für das Krebswachstum entscheidend sind.
-
Neurowissenschaft: Das Indolgerüst ist ein zentrales Strukturelement vieler Liganden für Serotonin-(5-HT)-Rezeptoren. Die Modifikation von 5-Bromgramin kann zu potenten und selektiven Agonisten oder Antagonisten für verschiedene 5-HT-Rezeptorsubtypen führen, die für die Behandlung von Depressionen, Angststörungen und anderen ZNS-Erkrankungen relevant sind.
Workflow der Derivatisierung und Evaluierung
Der folgende Arbeitsablauf skizziert den allgemeinen Prozess von der Synthese bis zur pharmakologischen Charakterisierung von 5-Bromgramin-Derivaten.
Abbildung 1: Allgemeiner Workflow von der Synthese zur Evaluierung von 5-Bromgramin-Derivaten.
Quantitative Daten: Zytotoxische Aktivität von Indol-Derivaten
Die zytotoxische Wirksamkeit von Derivaten wird typischerweise durch die Bestimmung der halbmaximalen Hemmkonzentration (IC₅₀) in verschiedenen Krebszelllinien ermittelt. Die folgende Tabelle fasst repräsentative IC₅₀-Werte für verschiedene bromierte Indol- und verwandte heterozyklische Derivate zusammen, um die potenziellen Wirksamkeitsbereiche aufzuzeigen.
| Verbindung/Derivat | Zelllinie | IC₅₀ (µM) | Referenz-Wirkstoff | IC₅₀ (µM) |
| Derivat 1 (Chalcon-Hybrid) | MGC-803 (Magen) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Darm) | 5.34 | 5-FU | 10.4 | |
| MCF-7 (Brust) | 5.21 | 5-FU | 11.1 | |
| Derivat 2 (Benzofuranon) | K562 (Leukämie) | 0.37 | - | - |
| Derivat 3 (Podophyllotoxin-Hybrid) | A549 (Lunge) | 0.35 | Etoposid | >10 |
| Derivat 4 (Spiroisoxazolin) | A-375 (Melanom) | 0.4 | - | - |
| Derivat 5 (Cumarin-Hybrid) | HL-60 (Leukämie) | 8.09 | Staurosporin | 7.48 |
| MCF-7 (Brust) | 3.26 | Staurosporin | 3.06 |
Hinweis: Die Daten sind aus verschiedenen Studien zu bromierten heterozyklischen Verbindungen zusammengetragen, um das Potenzial der Substanzklasse zu illustrieren.[1][2][3][4][5]
Detaillierte Versuchsprotokolle
Protokoll 1: Allgemeine Synthese eines 5-Bromgramin-Derivats durch nukleophile Substitution
Dieses Protokoll beschreibt eine allgemeine Methode zur Substitution der Dimethylaminogruppe von 5-Bromgramin.
Materialien:
-
5-Bromgramin
-
Methyliodid (CH₃I)
-
Aceton, wasserfrei
-
Gewünschtes Nukleophil (z.B. Imidazol, Thiophenol, etc.)
-
Base (z.B. Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃))
-
Lösungsmittel (z.B. DMF oder THF, wasserfrei)
-
Diethylether
-
Standard-Ausrüstung für organische Synthese (Rundkolben, Rückflusskühler, Magnetrührer, etc.)
-
Ausrüstung für Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
Prozedur:
-
Quaternisierung des Gramins: a. Lösen Sie 1 Äquivalent 5-Bromgramin in einem Minimum an wasserfreiem Aceton. b. Fügen Sie langsam unter Rühren 1.1 Äquivalente Methyliodid hinzu. c. Rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden. Das quartäre Ammoniumsalz fällt typischerweise als weißer Feststoff aus. d. Filtrieren Sie den Feststoff ab, waschen Sie ihn mit kaltem Diethylether und trocknen Sie ihn im Vakuum.
-
Vorbereitung des Nukleophils (falls erforderlich): a. Falls das Nukleophil eine acide Proton hat (z.B. Imidazol, Thiol), deprotonieren Sie es. b. Lösen Sie 1 Äquivalent des Nukleophils in wasserfreiem DMF oder THF. c. Fügen Sie unter inerter Atmosphäre (Stickstoff oder Argon) portionsweise 1.1 Äquivalente einer starken Base (z.B. NaH) hinzu. d. Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.
-
Nukleophile Substitution: a. Lösen Sie das in Schritt 1 hergestellte quartäre Ammoniumsalz in wasserfreiem DMF. b. Fügen Sie die in Schritt 2 vorbereitete Nukleophil-Lösung langsam zur Lösung des Ammoniumsalzes hinzu. c. Erhitzen Sie die Reaktionsmischung auf 60-80 °C und verfolgen Sie den Reaktionsfortschritt mittels DC. Die Reaktionszeit beträgt typischerweise 4-12 Stunden. d. Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab.
-
Aufarbeitung und Reinigung: a. Gießen Sie die Reaktionsmischung in Eiswasser und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat). b. Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung. c. Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer. d. Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das finale Derivat zu erhalten.
-
Charakterisierung: a. Bestätigen Sie die Struktur des finalen Produkts mittels NMR-Spektroskopie (¹H, ¹³C) und Massenspektrometrie.
Protokoll 2: Bestimmung der Zytotoxizität mittels MTT-Assay
Der MTT-Assay ist eine kolorimetrische Methode zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.[6]
Materialien:
-
Zu testende 5-Bromgramin-Derivate, gelöst in DMSO
-
Krebszelllinien (z.B. MCF-7, A549, HepG2)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS) und 1% Penicillin/Streptomycin
-
96-Well-Platten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS[6]
-
Solubilisierungslösung (z.B. 10% SDS in 0.01 M HCl oder reines DMSO)
-
Mehrkanalpipetten
-
Inkubator (37 °C, 5% CO₂)
-
Mikroplatten-Lesegerät (Spektralphotometer)
Prozedur:
-
Zellaussaat: a. Kultivieren Sie die Zellen bis zu einer Konfluenz von ca. 80%. b. Trypsinieren Sie die Zellen, zählen Sie sie und resuspendieren Sie sie in frischem Medium auf eine Dichte von 5x10⁴ Zellen/mL. c. Säen Sie 100 µL der Zellsuspension (entspricht 5000 Zellen) in jede Vertiefung einer 96-Well-Platte aus. d. Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5% CO₂, damit die Zellen anhaften können.
-
Behandlung mit den Testsubstanzen: a. Bereiten Sie eine serielle Verdünnungsreihe Ihrer 5-Bromgramin-Derivate in Zellkulturmedium vor (z.B. von 0.1 µM bis 100 µM). Die DMSO-Endkonzentration sollte 0.5% nicht überschreiten. b. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL des Mediums mit den entsprechenden Konzentrationen der Testsubstanzen hinzu. Fügen Sie Kontroll-Wells nur Medium mit DMSO (Vehikelkontrolle) und Medium ohne Zusätze (unbehandelte Kontrolle) hinzu. c. Inkubieren Sie die Platte für 48 Stunden bei 37 °C und 5% CO₂.
-
MTT-Inkubation: a. Fügen Sie nach der Inkubationszeit 10 µL der MTT-Lösung (5 mg/mL) zu jeder Vertiefung hinzu.[1] b. Inkubieren Sie die Platte für weitere 3-4 Stunden bei 37 °C. Lebende Zellen mit aktiven Mitochondrien reduzieren das gelbe MTT zu violetten Formazan-Kristallen.[6][7]
-
Solubilisierung der Formazan-Kristalle: a. Entfernen Sie das Medium vorsichtig. b. Fügen Sie 100 µL der Solubilisierungslösung (z.B. DMSO) zu jeder Vertiefung hinzu, um die Formazan-Kristalle aufzulösen.[1] c. Schütteln Sie die Platte für ca. 10 Minuten auf einem Plattenschüttler, um eine vollständige Auflösung sicherzustellen.
-
Messung und Datenanalyse: a. Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät. Eine Referenzwellenlänge von 630 nm kann zur Korrektur von Hintergrundsignalen verwendet werden.[7] b. Berechnen Sie die prozentuale Zellviabilität für jede Konzentration im Vergleich zur Vehikelkontrolle (als 100% Viabilität definiert). c. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der die Zellviabilität um 50% reduziert ist) mithilfe einer geeigneten Software (z.B. GraphPad Prism).
Signalwege und Wirkmechanismen
Apoptose-Induktion durch zytotoxische Derivate
Viele zytotoxische 5-Bromgramin-Derivate wirken, indem sie den programmierten Zelltod (Apoptose) in Krebszellen auslösen. Ein häufig aktivierter Signalweg ist der intrinsische oder mitochondriale Apoptoseweg.
Abbildung 2: Vereinfachter intrinsischer Apoptose-Signalweg, der durch Derivate aktiviert wird.
Modulation von Serotonin-Rezeptoren
5-Bromgramin-Derivate können als Liganden an G-Protein-gekoppelte Serotonin-Rezeptoren (GPCRs) binden und deren Signaltransduktion modulieren. Die Aktivierung von 5-HT₁-Rezeptoren führt beispielsweise typischerweise zur Hemmung der Adenylatzyklase.[8][9]
Abbildung 3: Signalweg eines 5-HT₁A-Rezeptors, der durch einen Agonisten moduliert wird.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs [mdpi.com]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols: The Use of 5-Bromogramine in the Synthesis of Natural Product Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromogramine is a versatile synthetic intermediate, prized for its utility in the construction of various biologically active molecules, particularly derivatives of tryptamine. Tryptamine and its analogues are foundational scaffolds in a vast array of natural products, including neurotransmitters like serotonin and melatonin, as well as complex indole alkaloids with significant therapeutic potential. The presence of the bromine atom on the indole ring of this compound offers a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse and complex molecular architectures.
These application notes provide detailed protocols for the conversion of this compound into 5-bromotryptamine, a key precursor for a multitude of natural products and pharmacologically active compounds. The methodologies described herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Core Applications of this compound
This compound serves as a readily available starting material for the synthesis of:
-
Substituted Tryptamines: As a direct precursor to 5-bromotryptamine, it opens the door to a wide range of tryptamine derivatives with potential applications in neuroscience and pharmacology.
-
Indole Alkaloids: Tryptamine is the biosynthetic precursor to a vast family of indole alkaloids. 5-Bromotryptamine, synthesized from this compound, can be employed in the laboratory synthesis of natural product analogues.
-
Fluorescent Probes: The indole scaffold can be modified to create fluorescent molecules for biological imaging and diagnostic applications.
Experimental Protocols
The conversion of this compound to 5-bromotryptamine is efficiently achieved in a two-step synthetic sequence. The first step involves the displacement of the dimethylamino group with a cyanide nucleophile to form 5-bromoindole-3-acetonitrile. The subsequent step is the reduction of the nitrile functionality to the corresponding primary amine.
Step 1: Synthesis of 5-Bromoindole-3-acetonitrile from this compound
This procedure is adapted from a method used for the synthesis of radiolabeled indole-3-acetonitrile from gramine.
Reaction Scheme:
Materials:
-
This compound
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add potassium cyanide (KCN) (a slight excess, e.g., 1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for handling and quenching cyanide.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-bromoindole-3-acetonitrile.
Step 2: Synthesis of 5-Bromotryptamine from 5-Bromoindole-3-acetonitrile
This protocol utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrile to a primary amine.
Reaction Scheme:
Materials:
-
5-Bromoindole-3-acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 15%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (a slight excess, e.g., 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-bromoindole-3-acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This should produce a granular precipitate that is easy to filter.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with THF or diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 5-bromotryptamine.
-
The product can be further purified by crystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of 5-bromotryptamine from this compound.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | KCN | DMSO | 140 | 1-2 | 70-85 |
| 2 | 5-Bromoindole-3-acetonitrile | LiAlH₄ | THF | 0 to reflux | 2-4 | 80-95 |
Yields are approximate and may vary depending on reaction scale and purification methods.
Visualizations
The following diagrams illustrate the synthetic pathway and the broader context of tryptamine derivatives in natural product biosynthesis.
Troubleshooting & Optimization
Technical Support Center: 5-Bromogramine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromogramine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the Mannich reaction. This is a three-component reaction involving 5-bromoindole, formaldehyde, and dimethylamine. The reaction is generally acid-catalyzed.
Q2: What are the most common catalysts used for this synthesis?
A2: Acetic acid is a widely used catalyst for the Mannich reaction of indoles. Zinc chloride is another effective Lewis acid catalyst that can be employed.
Q3: What are the typical yields for this compound synthesis?
A3: Yields can vary significantly depending on the reaction conditions. With optimized conditions, yields can be quite high. For instance, the synthesis of the parent compound, gramine, has been optimized to achieve yields of up to 95.6% using acetic acid as a catalyst. While specific comparative data for this compound is less common in single reports, the principles of optimization remain the same.
Q4: What is the role of temperature in the synthesis of this compound?
A4: Temperature is a critical parameter. Generally, increasing the reaction temperature can increase the reaction rate. However, excessively high temperatures can lead to the formation of impurities and decomposition of the product, thereby reducing the overall yield. It is crucial to find the optimal temperature that balances reaction rate and product stability.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the 5-bromoindole starting material. The consumption of the starting material and the appearance of a new spot corresponding to the this compound product will indicate the reaction's progression.
Troubleshooting Guides
Issue 1: Low Yield
Low product yield is a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material (5-bromoindole) is fully consumed. - Increase Reaction Temperature: Gradually increase the temperature, but be mindful of potential impurity formation at higher temperatures. |
| Suboptimal Reagent Stoichiometry | - Adjust Molar Ratios: Ensure that formaldehyde and dimethylamine are used in appropriate molar equivalents relative to 5-bromoindole. A slight excess of the more volatile reagents may be necessary. |
| Poor Catalyst Activity | - Use Anhydrous Catalyst: If using a Lewis acid like zinc chloride, ensure it is anhydrous as water can deactivate the catalyst. - Optimize Catalyst Loading: The amount of catalyst can significantly impact the yield. Experiment with different catalyst loadings to find the optimal concentration. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to minimize the solubility of this compound during extraction. - Thorough Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase. |
Issue 2: Impurity Formation
The presence of impurities can complicate purification and reduce the final yield of pure this compound.
| Potential Impurity | Identification | Mitigation and Removal |
| Unreacted 5-Bromoindole | Appears as a distinct spot on TLC, corresponding to the starting material. | - Ensure the reaction goes to completion by extending the reaction time or optimizing conditions. - Can be removed by column chromatography. |
| Bis(indolyl)methane Derivatives | These are common side products in Mannich reactions of indoles, where a second molecule of the indole attacks the intermediate iminium ion. They are typically less polar than the desired product. | - Use a slight excess of formaldehyde and dimethylamine to favor the formation of the gramine. - Can be separated by column chromatography. |
| Polymeric Materials | Formation of a tar-like substance in the reaction vessel. | - Avoid excessively high temperatures. - Ensure efficient stirring to prevent localized overheating. |
Data on Reaction Conditions and Yield
The following tables summarize how different reaction parameters can influence the yield of gramine derivatives. While this data is for gramine and related compounds, the trends are generally applicable to the synthesis of this compound.
Table 1: Effect of Catalyst on Yield
| Catalyst | Substrate | Reaction Time | Yield (%) |
| Acetic Acid | Indole | Not Specified | 95.6 |
| Zinc Chloride | Indole | 90 min | 98 |
This data is for the synthesis of unsubstituted gramine and serves as a general comparison.
Table 2: General Effect of Temperature on Mannich Reactions
| Temperature | Effect on Reaction Rate | Potential Effect on Yield |
| Low | Slower | Higher (if side reactions are minimized) |
| Moderate | Faster | Optimal (balances rate and purity) |
| High | Fastest | Lower (due to impurity formation and decomposition) |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
5-Bromoindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (25% aqueous solution)
-
Acetic Acid
-
Dioxane
-
Sodium Hydroxide solution
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 5-bromoindole in a mixture of acetic acid and dioxane.
-
To this solution, add the aqueous solution of dimethylamine, followed by the aqueous solution of formaldehyde.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the reaction mixture onto crushed ice.
-
Basify the mixture with a sodium hydroxide solution to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. Ethanol or acetone are often good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration: If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC to achieve an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent mixture, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Process
Synthesis Pathway
Caption: Synthesis of this compound via Mannich Reaction.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for this compound Synthesis.
Side reactions to avoid in 5-Bromogramine synthesis
Welcome to the technical support center for the synthesis of 5-Bromogramine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound via the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Mannich reaction. This one-pot synthesis involves the aminomethylation of 5-bromoindole using formaldehyde and dimethylamine.[1][2][3][4]
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting materials are 5-bromoindole, an aqueous solution of formaldehyde (typically 37%), and an aqueous solution of dimethylamine (usually 25%). The reaction is often carried out in a solvent system like a mixture of acetic acid and dioxane.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the 5-bromoindole starting material. The reaction is considered complete upon the consumption of the starting material.
Q4: What is the expected melting point of this compound?
A4: The reported melting point for this compound is in the range of 154-156°C.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side reactions.
Problem 1: Low Yield of this compound and Presence of a High Molecular Weight Impurity
Symptoms:
-
The yield of the desired product, this compound, is significantly lower than expected.
-
TLC analysis shows a major byproduct spot with a different Rf value than the starting material and the product.
-
Mass spectrometry of the crude product reveals a significant peak corresponding to a mass of approximately 418-422 g/mol (depending on the isotopic distribution of bromine).
Probable Cause: Formation of Bis(5-bromo-1H-indol-3-yl)methane
A common side reaction in the Mannich synthesis with indoles is the formation of a bis(indolyl)methane derivative. In this case, the electrophilic intermediate formed from formaldehyde can react with a second molecule of 5-bromoindole instead of dimethylamine.
Solutions:
-
Control Stoichiometry: Ensure that formaldehyde and dimethylamine are used in slight excess relative to 5-bromoindole. This increases the concentration of the Eschenmoser's salt intermediate, favoring the desired reaction path.
-
Temperature Control: Running the reaction at a lower temperature may help to control the rate of the side reaction. Start the reaction at a lower temperature and slowly warm it to the desired temperature while monitoring the progress by TLC.
-
Order of Addition: Adding the 5-bromoindole solution slowly to the pre-mixed solution of formaldehyde and dimethylamine can help to maintain a high concentration of the aminomethylating agent relative to the indole, thus minimizing the formation of the bis(indolyl)methane byproduct.
Problem 2: Presence of an Impurity with a Similar Polarity to this compound
Symptoms:
-
Purification by column chromatography is difficult, with an impurity co-eluting with the product.
-
¹H NMR of the purified product shows an additional N-methyl signal.
-
Mass spectrometry indicates a minor peak at a mass corresponding to N-methyl-5-bromoindole.
Probable Cause: N-Alkylation of 5-Bromoindole
Under certain conditions, the nitrogen of the indole ring can be methylated. While C3-alkylation is generally preferred, N-alkylation can occur as a side reaction.
Solutions:
-
pH Control: The Mannich reaction is typically carried out under acidic conditions, which protonates the indole nitrogen to some extent, disfavoring N-alkylation. Using a solvent like acetic acid helps to maintain an acidic environment.[2]
-
Choice of Reagents: Ensure that the formaldehyde and dimethylamine are of good quality and free from impurities that might promote N-alkylation.
Data Presentation
The following table summarizes the key reactants and products in the this compound synthesis and its primary side reaction.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 5-Bromoindole | C₈H₆BrN | 196.04 | Starting Material |
| Formaldehyde | CH₂O | 30.03 | Reagent |
| Dimethylamine | C₂H₇N | 45.08 | Reagent |
| This compound | C₁₁H₁₃BrN₂ | 253.14 | Desired Product |
| Bis(5-bromo-1H-indol-3-yl)methane | C₁₇H₁₂Br₂N₂ | 418.10 | Major Side Product |
| N-Methyl-5-bromoindole | C₉H₈BrN | 210.07 | Minor Side Product |
Experimental Protocols
Synthesis of this compound via Mannich Reaction
-
Reagent Preparation: In a suitable reaction vessel, prepare a solution of 5-bromoindole (49.5 g) in a mixture of acetic acid (250 ml) and dioxane (250 ml).
-
Reaction Initiation: To the stirred solution of 5-bromoindole, add 37% aqueous formaldehyde (20 ml) followed by 25% aqueous dimethylamine (55 ml).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate the reaction pathway and potential side reactions.
Caption: Reaction scheme for this compound synthesis and potential side products.
Caption: Troubleshooting logic for this compound synthesis side reactions.
References
Technical Support Center: 5-Bromogramine Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting support for the purification of 5-Bromogramine. Below you will find frequently asked questions (FAQs) addressing common issues, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Recrystallization Issues
Q1: My this compound is not dissolving in the recrystallization solvent.
A1: This issue can arise from several factors:
-
Inappropriate Solvent Choice: The solvent may not be suitable for this compound. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Insufficient Solvent Volume: You may not be using enough solvent to dissolve the crude material.
-
Low Temperature: The solvent may not be heated to a sufficiently high temperature to facilitate dissolution.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude this compound in various solvents to find an optimal one.
-
Increase Solvent Volume: Gradually add more hot solvent until the compound dissolves completely.
-
Increase Temperature: Ensure your solvent is heated to its boiling point, or close to it, to maximize solubility.
Q2: this compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This is often due to a high concentration of impurities or if the boiling point of the solvent is higher than the melting point of the compound.
Troubleshooting Steps:
-
Add More Solvent: The solution might be too concentrated. Add more hot solvent to fully dissolve the oil.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a Co-solvent System: Introduce a miscible "anti-solvent" (a solvent in which this compound is less soluble) to the solution to induce crystallization.
Q3: The yield of recrystallized this compound is very low.
A3: Low yield is a common problem in recrystallization and can be caused by:
-
Using too much solvent: This will result in a significant portion of the product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product may crystallize along with the impurities.
-
Incomplete crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature.
Troubleshooting Steps:
-
Concentrate the Solution: If too much solvent was used, evaporate some of it to increase the concentration of this compound and attempt recrystallization again.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, ensure that the funnel and filter flask are pre-heated before hot filtration.
-
Optimize Cooling: Allow for a longer cooling period or use a lower temperature to maximize crystal formation.
Column Chromatography Issues
Q4: this compound is not moving down the column.
A4: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Q5: All components of the mixture are eluting together.
A5: This happens when the mobile phase is too polar, causing all compounds to travel with the solvent front.
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase.
Q6: The separation of this compound from impurities is poor.
A6: Poor resolution can be due to several factors, including improper mobile phase selection, overloading the column, or issues with the column packing.
Troubleshooting Steps:
-
Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurities.
-
Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Use a smaller amount of the crude mixture.
-
Improve Column Packing: Ensure the stationary phase is packed uniformly in the column to avoid channeling.
Data Presentation
Table 1: Physicochemical Properties and Predicted Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrN₂ | [1] |
| Molecular Weight | 253.14 g/mol | [1] |
| Melting Point | 149.5-150 °C | |
| Storage Temperature | -20°C | [1] |
| Predicted Solubility | Solvent | Predicted Solubility (mg/mL) |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Sparingly Soluble | |
| Dichloromethane | Soluble | |
| Hexane | Insoluble |
Note: Predicted solubility is based on general principles for similar compounds and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Key parameters influencing purification outcomes.
References
Technical Support Center: Optimization of 5-Bromogramine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 5-Bromogramine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges associated with this compound coupling reactions include:
-
Deaminomethylation: The dimethylaminomethyl group at the 3-position (the "gramine" moiety) can be susceptible to elimination, especially under harsh basic or high-temperature conditions, leading to the formation of undesired byproducts.
-
Catalyst Inhibition: The presence of two nitrogen atoms (the indole nitrogen and the tertiary amine of the gramine side chain) can lead to catalyst inhibition or deactivation through coordination to the palladium center.
-
Low Yields and Slow Reaction Rates: These can be a consequence of catalyst inhibition, steric hindrance from the gramine substituent, or non-optimal reaction conditions.
-
Side Reactions: Besides deaminomethylation, other potential side reactions include homocoupling of the boronic acid (in Suzuki reactions) and reduction of the C-Br bond (hydrodehalogenation).
Q2: How can I prevent the decomposition (deaminomethylation) of the gramine side chain?
A2: To minimize the risk of deaminomethylation, consider the following strategies:
-
Milder Bases: Employ milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium tert-butoxide (NaOtBu), especially at elevated temperatures.
-
Lower Reaction Temperatures: Whenever possible, run the reaction at the lowest effective temperature. The use of highly active catalyst systems can often facilitate coupling at lower temperatures.
-
N-Protection of the Indole: Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can sometimes improve the stability of the gramine moiety and prevent side reactions. However, this adds extra steps to the synthetic sequence.
Q3: Which palladium catalysts and ligands are recommended for this compound couplings?
A3: The choice of catalyst and ligand is crucial for a successful coupling reaction. For different reaction types, consider the following:
-
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are commonly used. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos can be particularly effective in promoting the reaction and preventing catalyst deactivation.
-
Heck Coupling: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources. Ligands such as P(o-tol)₃ or phosphine-free conditions can be effective, depending on the alkene coupling partner.
-
Buchwald-Hartwig Amination: Catalyst systems involving bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are often necessary to achieve good yields, especially with less reactive amines.
Q4: What are the key parameters to optimize for a this compound coupling reaction?
A4: Systematic optimization of the following parameters is essential:
-
Catalyst and Ligand: Screen a variety of palladium precursors and phosphine ligands to find the most active and stable system.
-
Base: The choice of base can significantly impact the reaction rate and the stability of the starting material.
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, DMF, and THF.
-
Temperature: Find the optimal balance between a sufficient reaction rate and the stability of this compound.
-
Concentration: The concentration of the reactants can affect the reaction kinetics.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | - Ensure all solvents and reagents are properly degassed to remove oxygen. - Use fresh, high-quality palladium catalyst and ligands. - Consider using a pre-catalyst that is more air-stable. |
| Decomposition of this compound | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃). - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS to check for the disappearance of the starting material and the appearance of decomposition products. |
| Poor Catalyst/Ligand Combination | - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄). - Test a range of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(tBu)₃, XPhos, SPhos). |
| Incorrect Base or Solvent | - Try a different base (e.g., from an alkoxide to a carbonate or phosphate). - Screen different solvents or solvent mixtures to improve solubility and reaction rate. |
Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Deaminomethylated Product | High reaction temperature or strong base. | Use a milder base and lower the reaction temperature. |
| Homocoupling of Boronic Acid (Suzuki) | Excess boronic acid or high catalyst loading. | Use a stoichiometric amount of the boronic acid (or a slight excess, e.g., 1.1 eq). Reduce the catalyst loading. |
| Hydrodehalogenation (Reduction of C-Br) | Presence of water or other proton sources; certain catalyst/ligand combinations. | Ensure anhydrous conditions. Try a different ligand or catalyst system. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various coupling reactions of this compound and related bromoindoles. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindoles with Arylboronic Acids
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 60-85 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 70-90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 75-95 |
Table 2: Heck Coupling of 5-Bromoindoles with Alkenes
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (1.5) | DMF | 100 | 50-80 |
| Pd₂(dba)₃ (2) | - | K₂CO₃ (2) | DMA | 120 | 60-85 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 55-75 |
Table 3: Buchwald-Hartwig Amination of 5-Bromoindoles with Amines
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 70-95 |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-BuOH | 90 | 65-90 |
| Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 60-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of argon.
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for troubleshooting this compound coupling reactions.
Technical Support Center: 5-Bromogramine Characterization
This guide provides troubleshooting advice, technical data, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Bromogramine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the analysis of this compound.
Question 1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
Answer: Unexpected peaks in your HPLC analysis of this compound can stem from several sources:
-
Synthesis-Related Impurities: The common synthesis of this compound is a Mannich reaction involving 5-bromoindole, formaldehyde, and dimethylamine. Residual starting materials or byproducts from side reactions can appear as extra peaks.
-
On-Column Degradation: this compound, like other indole derivatives, can be sensitive to acidic conditions. If the mobile phase is too acidic, or if the stationary phase has exposed acidic silica sites, the compound may degrade during the analysis.[1]
-
Sample Degradation: The compound may be unstable in your chosen solvent or under ambient light and temperature over time. It is advisable to use freshly prepared samples for analysis.[1]
-
Oxidation: Indole compounds can be susceptible to oxidation. Ensure solvents are properly degassed and consider storing samples under an inert atmosphere (e.g., nitrogen or argon).[1]
Question 2: Why are the peaks in my ¹H-NMR spectrum for this compound broad?
Answer: Broad peaks in the ¹H-NMR spectrum of this compound can be attributed to a few factors:
-
Quadrupolar Effects of Bromine: Bromine has two NMR active nuclei (⁷⁹Br and ⁸¹Br), both of which are quadrupolar. This can lead to the broadening of signals of nearby protons, particularly those on the aromatic ring.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.
-
Compound Aggregation: At higher concentrations, molecules of this compound may aggregate in solution, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
Chemical Exchange: The proton on the indole nitrogen (N-H) can undergo chemical exchange with residual water in the NMR solvent, which typically results in a broad singlet.
Question 3: My mass spectrum of this compound does not show a clear molecular ion peak. Why?
Answer: The molecular ion (M⁺) of this compound can be unstable and prone to fragmentation.
-
Facile Fragmentation: The bond between the indole ring and the dimethylaminomethyl group is relatively weak and can easily cleave. A common fragmentation pattern involves the loss of the dimethylaminomethyl group, leading to a prominent peak at m/z corresponding to the 5-bromoindole fragment.
-
Isotopic Pattern of Bromine: A key characteristic to look for is the isotopic signature of bromine. Natural bromine consists of an approximate 50:50 mixture of ⁷⁹Br and ⁸¹Br isotopes. Therefore, any bromine-containing fragment will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[2][3] If you see this pattern, it is a strong indicator of a bromine-containing ion, even if it's a fragment and not the molecular ion.
Question 4: How should I store this compound to ensure its stability?
Answer: To minimize degradation, this compound should be stored as a solid powder in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is best to prepare them fresh before use. If storage in solution is necessary, use a high-purity aprotic solvent, store at low temperature, and consider blanketing with an inert gas.
Physicochemical and Spectral Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrN₂ | [4] |
| Molecular Weight | 253.14 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 154-156 °C | [1] |
| Storage Temperature | -20°C | [4] |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃, TMS at 0 ppm)
Note: These are predicted values. Actual experimental values may vary.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Indole N-H | ~8.1-8.3 | br s | 1H |
| Aromatic C4-H | ~7.7 | d | 1H |
| Aromatic C2-H | ~7.25 | s | 1H |
| Aromatic C6-H | ~7.2 | dd | 1H |
| Aromatic C7-H | ~7.1 | d | 1H |
| Methylene -CH₂- | ~3.5 | s | 2H |
| Methyl -N(CH₃)₂ | ~2.3 | s | 6H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic C7a | ~135 | C |
| Aromatic C3a | ~128 | C |
| Aromatic C4 | ~125 | CH |
| Aromatic C2 | ~123 | CH |
| Aromatic C6 | ~122 | CH |
| Aromatic C7 | ~113 | CH |
| Aromatic C5 | ~112 | C-Br |
| Aromatic C3 | ~110 | C |
| Methylene -CH₂- | ~55 | CH₂ |
| Methyl -N(CH₃)₂ | ~45 | CH₃ |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 253/255 | [C₁₁H₁₃BrN₂]⁺ | Molecular ion (M⁺), showing Br isotope pattern. |
| 209/211 | [C₉H₇BrN]⁺ | Loss of dimethylamine (-N(CH₃)₂). |
| 195/197 | [C₈H₅BrN]⁺ | Loss of the dimethylaminomethyl side chain. |
| 44 | [C₂H₆N]⁺ | Dimethylamine fragment. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic acid in Water
-
Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to separate polar and nonpolar impurities.
-
Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes.
-
Hold at high organic content for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Detection: Use a UV detector set to a wavelength where the indole ring absorbs, typically around 220 nm and 280 nm.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30°C is a good starting point.
-
Method Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.[5][6]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to prove the specificity of the stability-indicating method.[4][7]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: [1]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours, then dissolve in the solvent for analysis.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
-
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze using the developed HPLC method and compare the chromatograms to an unstressed control sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. savemyexams.com [savemyexams.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalcsij.com [journalcsij.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromogramine Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Bromogramine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Oxidation: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.
-
Light Exposure (Photodegradation): The carbon-bromine bond on the aromatic ring can be susceptible to cleavage upon exposure to UV or visible light, leading to debromination.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of both oxidative and other degradation pathways. Recommended storage is at low temperatures, such as -20°C or 0-8°C.[3][4][5]
-
pH: Extreme pH values may affect the stability of the molecule. The basic dimethylamino group can be protonated at low pH, which may alter its reactivity and stability.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, store at -20°C.[3] For short-term storage, 0-8°C is acceptable.[4]
Q3: My this compound powder has changed color from off-white to yellowish-brown. What does this indicate?
A3: A color change often indicates degradation, likely due to oxidation of the indole ring.[6] This can be caused by improper storage, such as exposure to air and/or light. It is recommended to verify the purity of the discolored material using an appropriate analytical method, such as HPLC, before use.
Q4: I am preparing a stock solution of this compound. What is the best solvent and how should I store the solution?
A4: The choice of solvent will depend on your experimental needs. This compound is soluble in organic solvents like DMSO and ethanol. When preparing stock solutions, use high-purity, anhydrous solvents. To minimize degradation in solution, prepare fresh solutions for each experiment whenever possible. If storage is necessary, store the solution in an amber vial at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere.[3][4] 2. Prepare Fresh Samples: Use a fresh, unopened vial of this compound to prepare a new sample for analysis. 3. Analyze Under Inert Conditions: If the degradation is rapid, consider preparing and handling the sample in a glovebox or under a stream of inert gas.[7][8] |
| Loss of biological activity in an assay. | The compound may have degraded, reducing the concentration of the active molecule. | 1. Check Purity: Assess the purity of the this compound stock used for the assay. 2. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material immediately before the experiment. 3. Review Assay Buffer: Consider the pH and composition of your assay buffer. Highly acidic or basic conditions could contribute to degradation. |
| Precipitate forms in a stored solution. | The solution may be supersaturated, or degradation products may be less soluble. | 1. Gently Warm and Sonicate: Try to redissolve the precipitate by gently warming the solution and sonicating. 2. Filter the Solution: If the precipitate does not redissolve, it may be a degradation product. Filter the solution before use and re-quantify the concentration of this compound. 3. Prepare a More Dilute Solution: If solubility is an issue, prepare a less concentrated stock solution. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table provides a hypothetical yet plausible summary of stability under various conditions based on the known behavior of similar indole alkaloids.
| Condition | Solvent | Temperature | Atmosphere | Purity after 30 Days (%) |
| Ideal Storage | Solid | -20°C | Inert (Argon) | >99% |
| Standard Storage | Solid | 4°C | Air | ~95-98% |
| Room Temperature | Solid | 25°C | Air | ~85-90% |
| Solution Storage | DMSO | -20°C | Inert (Argon) | ~98% |
| Solution Storage | DMSO | 4°C | Air | ~90-95% |
| Solution with Light Exposure | Ethanol | 25°C | Air | <70% |
Experimental Protocols
Protocol 1: Handling Air- and Light-Sensitive this compound
This protocol outlines the steps for handling solid this compound and preparing solutions while minimizing exposure to air and light.
Materials:
-
This compound solid
-
Amber glass vials with septa
-
Anhydrous solvent (e.g., DMSO, ethanol)
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Glovebox (optional, but recommended for high-purity work)
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator.[7]
-
Inert Atmosphere: If not using a glovebox, flush the vial containing solid this compound with an inert gas. This can be done by inserting a needle connected to the inert gas line through the septum and another needle as an outlet.
-
Solvent Transfer: Use a dry syringe to draw the required volume of anhydrous solvent.
-
Solution Preparation: Slowly add the solvent to the vial containing this compound while maintaining a positive pressure of inert gas.
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the resulting solution in the sealed amber vial at -20°C. Wrap the vial in aluminum foil for extra light protection.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the this compound peak divided by the total area of all peaks.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 6. scilit.com [scilit.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Crude 5-Bromogramine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving common issues related to the impurities found in crude 5-Bromogramine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the Mannich reaction of 5-bromoindole, formaldehyde, and dimethylamine, is likely to contain the following impurities:
-
Unreacted Starting Materials: 5-bromoindole, residual formaldehyde, and dimethylamine.
-
Side-Products: Potential formation of quaternary ammonium salts from the reaction of this compound with excess electrophiles.
-
Residual Solvents: Acetic acid and dioxane are commonly used in the synthesis and can be present in the crude product.
Q2: What is the initial step to purify crude this compound after synthesis?
A2: The initial workup typically involves neutralizing the acidic reaction mixture with a base, such as sodium or potassium hydroxide, followed by extraction of the product into an organic solvent like ether. This step is crucial for removing the acetic acid catalyst and other water-soluble impurities.
Q3: How can I effectively remove unreacted 5-bromoindole?
A3: Unreacted 5-bromoindole can be removed through recrystallization or column chromatography. Due to differences in polarity between 5-bromoindole and the more polar this compound, column chromatography is particularly effective.
Q4: What are the best methods for removing residual solvents like acetic acid and dioxane?
A4: Acetic acid is removed during the basic workup. Dioxane, being water-miscible, can be challenging to remove completely. Thorough washing of the organic extract with brine can help reduce its concentration. For complete removal, techniques like azeotropic distillation or careful evaporation under reduced pressure are necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound After Workup | - Incomplete reaction. - Product loss during aqueous extraction due to the partial water solubility of the protonated amine. | - Ensure the reaction has gone to completion using TLC analysis. - Carefully adjust the pH of the aqueous layer to be sufficiently basic (pH > 10) to ensure this compound is in its free base form, minimizing its solubility in water. - Perform multiple extractions with an organic solvent. |
| Oily Product Instead of Solid this compound | - Presence of significant amounts of impurities, particularly residual solvents. - The product may be a salt form if the neutralization was incomplete. | - Ensure complete removal of solvents under high vacuum. - Re-dissolve the oil in an organic solvent and wash again with a basic aqueous solution, followed by drying and solvent evaporation. - Attempt to precipitate the solid by triturating the oil with a non-polar solvent like hexane. |
| Purified Product Shows Multiple Spots on TLC | - Inefficient purification. - Degradation of the product. | - If using column chromatography, optimize the eluent system for better separation. A common starting point is a gradient of methanol in dichloromethane. - If using recrystallization, select a more appropriate solvent system. Test solubility in various solvents to find one where the product is soluble when hot and sparingly soluble when cold. - this compound can be sensitive to prolonged exposure to acid or heat. Ensure the workup and purification steps are performed promptly and at appropriate temperatures. |
| Column Chromatography Yields Poor Separation | - Incorrect choice of eluent. - Column overloading. - Improperly packed column. | - Use TLC to determine the optimal eluent system. The target compound should have an Rf value of approximately 0.2-0.4 for good separation. - The amount of crude material should be appropriate for the column size. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. - Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
Data on this compound Purification
While specific quantitative data for the purification of this compound is not extensively published, the following table provides expected outcomes based on standard purification techniques for similar compounds.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Recrystallization | >98% | 60-80% | Dependent on the choice of an appropriate solvent. The crude product must be mostly pure for effective recrystallization. |
| Column Chromatography | >99% | 70-90% | Highly effective for removing a wide range of impurities. The yield depends on the separation efficiency and fraction collection. |
Experimental Protocols
Protocol 1: General Workup Procedure
-
Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium hydroxide or potassium hydroxide with vigorous stirring until the pH of the aqueous phase is greater than 10.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic extracts and wash them twice with water and then once with brine to remove residual water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Eluent Selection: Use silica gel (60-120 mesh) as the stationary phase. Determine a suitable eluent system by TLC analysis. A common mobile phase for gramine derivatives is a gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 5%).
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but will result in precipitation upon cooling. Common solvents to test include ethanol, acetone, or mixtures like ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visual Guides
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
Technical Support Center: Refining the Recrystallization of 5-Bromogramine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful recrystallization of 5-Bromogramine.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
While specific solubility data for this compound is not extensively published, a systematic approach based on the principles of recrystallization for indole alkaloids and brominated aromatic compounds is recommended. The ideal solvent should dissolve this compound completely at high temperatures but poorly at room or cold temperatures.[1][2]
Common starting points for solvent screening include:
-
Polar Protic Solvents: Ethanol or methanol can be effective. Try using 95% ethanol first, and if that is not successful, absolute ethanol.[3]
-
Solvent Mixtures (Co-solvent Systems): A highly effective technique involves dissolving the compound in a "soluble" solvent and then adding a miscible "anti-solvent" until the solution becomes cloudy (the saturation point).[4] Common mixtures for polar compounds include:
It is crucial to test solubility with a small amount of crude material in different solvents before committing to a large-scale recrystallization.[8]
Q2: What are the fundamental principles of a successful recrystallization?
Recrystallization is a purification technique for nonvolatile organic solids based on differences in solubility.[9] The core process involves:
-
Dissolving the Impure Solid: The crude this compound is dissolved in the minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[1][10]
-
Slow Cooling: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, and the solution becomes supersaturated, leading to the formation of crystals.[10]
-
Exclusion of Impurities: The slow growth of the crystal lattice selectively incorporates this compound molecules while excluding impurities, which remain dissolved in the surrounding solvent (the mother liquor).[2]
-
Isolation: The pure crystals are collected by filtration.[9]
Q3: My crude this compound was synthesized using N-bromosuccinimide (NBS). Are there special considerations?
Yes. If your synthesis involved NBS, a common impurity is succinimide.[3] During solvent selection, aim for a system where succinimide remains soluble even at low temperatures, allowing it to be removed with the mother liquor. Washing the final crystals with a small amount of cold solvent is also critical to remove any adhering impurities.[9]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and related compounds.
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly, or if the compound's melting point is lower than the solvent's boiling point.[8]
-
Solution 1: Add More Solvent: The oil may have formed because the solution is too saturated. Return the flask to the heat source, add a small amount of hot solvent to redissolve the oil, and then attempt to cool it again.[8][11]
-
Solution 2: Slow Down the Cooling Rate: Rapid cooling favors oil formation. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask (e.g., with paper towels) can also help.[8][11]
-
Solution 3: Adjust the Solvent System: If using a single solvent, try a co-solvent system. If already using a mixed solvent, adjust the ratio by adding more of the "soluble" solvent.[8]
Q5: The yield of my recrystallized this compound is very low. What went wrong?
A low yield (e.g., less than 70-80%) is a frequent issue.
-
Probable Cause 1: Using Too Much Solvent: This is the most common reason. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8][11]
-
Solution: Before filtering, you can try to evaporate some of the solvent to concentrate the solution and then cool it again to recover more crystals. To check if significant product remains, dip a glass rod in the mother liquor; a large amount of residue upon solvent evaporation indicates substantial dissolved compound.[11]
-
-
Probable Cause 2: Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize in the funnel, leading to loss of material.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by pouring hot solvent through it before filtering your solution.[8]
-
Q6: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
If a solution remains clear after cooling, it is likely supersaturated and requires a nucleation site to begin crystallization.
-
Technique 1: Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide a surface for crystals to begin forming.[9]
-
Technique 2: Seeding: Add a tiny, pure "seed" crystal of this compound to the solution. This provides a template for further crystal growth.[1]
-
Technique 3: Further Cooling: Place the flask in an ice-water bath to dramatically lower the temperature and, consequently, the solubility of the compound.[9]
Q7: My final product is still colored or appears impure. How can I improve its purity?
-
Issue: Insoluble Impurities: If your solution was not perfectly clear when hot, insoluble impurities may be present.
-
Solution: Perform a hot gravity filtration step after dissolving the crude solid to remove any insoluble material before allowing the solution to cool.[8]
-
-
Issue: Colored Impurities: If the color is due to a soluble, high-molecular-weight impurity, it can sometimes be removed.
-
Solution: Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly, as it can also adsorb your desired product.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂ | [12][13] |
| Molecular Weight | 253.14 g/mol | [12][13] |
| Appearance | Powder | [12] |
| CAS Number | 830-93-3 | [12][13] |
| Recommended Storage | −20°C or 0-8°C | [12][13] |
Table 2: Common Recrystallization Solvents (in Decreasing Order of Polarity)
| Solvent | Polarity | Notes |
| Water | Most Polar | Good for polar compounds, but many organics are insoluble.[3] |
| Methanol / Ethanol | High | Common and effective for many organic compounds.[3] |
| Acetonitrile | High | Aprotic polar solvent. |
| Acetone | Medium | Good solvent for a wide range of compounds.[4] |
| Ethyl Acetate | Medium | Common choice, often used in a mixture with hexanes.[4] |
| Dichloromethane (DCM) | Medium-Low | Can be used in mixtures with less polar solvents.[3] |
| Diethyl Ether | Low | Volatile, often used as the "soluble" solvent in a pair.[7] |
| Toluene | Low | Good for crystallizing aromatic compounds.[14] |
| Hexanes / Heptane | Least Polar | Non-polar, often used as the "anti-solvent".[3] |
Table 3: Quick Troubleshooting Reference
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution too concentrated; Cooling too rapid. | Add more hot solvent; Re-heat and cool more slowly.[8] |
| Low Yield | Too much solvent used; Premature crystallization. | Evaporate excess solvent; Pre-heat filtration apparatus.[11] |
| No Crystals Form | Supersaturated solution; No nucleation sites. | Scratch flask inner wall; Add a seed crystal; Cool in ice bath.[9] |
| Product Impure | Insoluble impurities; Colored, soluble impurities. | Perform hot filtration; Use activated charcoal sparingly.[8] |
| Crystals Form Too Fast | Solution is too supersaturated. | Re-heat, add a small amount of extra solvent, cool slowly.[11] |
Experimental Protocol: General Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent pair
-
Two Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass to cover the flask
-
Buchner funnel, filter flask, and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue adding the minimum amount of hot solvent in small portions until the solid is just completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a second flask and a funnel with fluted filter paper by pouring hot solvent through them. Quickly filter your hot solution into the clean, hot flask.[8]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is essential for forming pure crystals.[9][10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the crystal yield.[9]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[2][9]
-
Drying: Allow the crystals to dry completely under vacuum on the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Visualizations
Caption: Standard experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 5-溴芦竹碱 | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Poor Reactivity of 5-Bromogramine in Subsequent Steps
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 5-Bromogramine in subsequent synthetic steps, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in palladium-catalyzed cross-coupling reactions compared to other 5-bromoindoles?
A1: The reduced reactivity of this compound in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be attributed to the presence of the dimethylaminomethyl group at the 3-position. This tertiary amine can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby slowing down or completely halting the catalytic cycle. The formation of an unproductive complex with the palladium center reduces the availability of the catalyst to participate in the desired cross-coupling reaction.
Q2: What are the common side reactions observed when using this compound in cross-coupling reactions?
A2: The primary side reaction involves the gramine moiety itself. The dimethylamino group is a known leaving group, especially after quaternization.[1] Under certain reaction conditions, particularly with electrophiles or upon heating, the dimethylaminomethyl group can be displaced. Additionally, in the presence of strong bases and certain nucleophiles, side reactions involving the indole N-H are also possible. In the context of palladium-catalyzed reactions, a common undesired outcome is the dehalogenation of the starting material, resulting in the formation of gramine.
Q3: Are there general strategies to improve the success of cross-coupling reactions with this compound?
A3: Yes, several strategies can be employed:
-
Catalyst and Ligand Selection: Utilizing bulky phosphine ligands can sometimes mitigate the coordinating effect of the gramine's tertiary amine. These ligands can sterically hinder the amine from accessing the palladium center.
-
Protecting Group Strategy: The most effective approach is often to protect the reactive gramine moiety. This can be achieved in a few ways, as detailed in the troubleshooting guide below.
-
Reaction Condition Optimization: Careful optimization of the base, solvent, and temperature can also lead to improved outcomes. For instance, using a weaker, non-coordinating base might be beneficial.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low to No Conversion of this compound
Possible Cause: Catalyst poisoning or inhibition by the tertiary amine of the gramine side chain. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, forming a stable, inactive complex.
Solutions:
-
Protect the Gramine Moiety: This is the most robust solution.
-
Quaternization and Substitution: Convert the dimethylamino group into a better leaving group by quaternizing it with an alkyl halide (e.g., methyl iodide).[1][2] The resulting quaternary ammonium salt is an excellent electrophile for substitution with a non-coordinating group before proceeding with the cross-coupling reaction.
-
N-Oxide Formation: Oxidation of the tertiary amine to the corresponding N-oxide can reduce its coordinating ability. The N-oxide can be carried through the cross-coupling reaction and subsequently reduced back to the tertiary amine if needed.
-
Temporary Protection: While less common for the gramine side chain itself, protection of the indole nitrogen (e.g., with a Boc or tosyl group) can sometimes alter the overall electronic properties and steric environment of the molecule, which may indirectly influence the reactivity at the C5 position.
-
-
Optimize Catalyst System:
-
Use Bulky Ligands: Employ sterically demanding phosphine ligands such as XPhos, SPhos, or tBuXPhos.[3] The steric bulk around the palladium center can disfavor coordination of the gramine's tertiary amine.
-
Increase Catalyst Loading: In cases of partial inhibition, increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) may help to achieve a reasonable reaction rate. However, this is a less economical solution.
-
Issue 2: Formation of Significant Amounts of Debrominated Byproduct (Gramine)
Possible Cause: This side reaction, known as hydrodehalogenation, can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source (e.g., solvent, amine, or water) and a base. The mechanism can involve a palladium-hydride species.
Solutions:
-
Choice of Base and Solvent:
-
Use anhydrous solvents to minimize the presence of water, which can be a proton source.
-
Select a base that is less likely to promote the formation of palladium-hydride species. In some cases, weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) may be preferable to stronger bases like alkoxides (e.g., NaOtBu), although this is highly dependent on the specific coupling reaction.[4]
-
-
Additives: The addition of certain additives, such as silver salts in Heck reactions, can sometimes suppress side reactions, although their effect on hydrodehalogenation needs to be evaluated on a case-by-case basis.[5]
Issue 3: Complex Reaction Mixture with Multiple Unidentified Products
Possible Cause: Decomposition of the starting material or product under the reaction conditions. The gramine moiety can be unstable to heat and certain reagents.
Solutions:
-
Lower Reaction Temperature: If possible, screen for catalysts and ligands that allow the reaction to proceed at a lower temperature. Microwave-assisted heating can sometimes provide rapid heating to the desired temperature and shorter reaction times, which can minimize decomposition.
-
Protecting Group Strategy: As mentioned before, converting the reactive gramine side chain to a more stable functional group is often the best approach to ensure a cleaner reaction profile.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. For this compound, it is highly recommended to first protect the gramine moiety. The protocols provided here are for the protected substrate.
Table 1: Recommended Protecting Group Strategy for this compound
| Protecting Group Strategy | Reagents and Conditions | Comments |
| Quaternization-Substitution | 1. CH₃I, THF, rt, 2h. 2. Nucleophile (e.g., CN⁻, malonates), solvent, heat. | Converts the dimethylamino group to a good leaving group, allowing for its replacement with a non-coordinating functional group prior to cross-coupling. |
| N-Protection of Indole | NaH, Boc₂O or TsCl, THF, 0 °C to rt. | Protects the indole nitrogen, which can influence reactivity. May be used in conjunction with side-chain modification. |
Table 2: Generalized Protocol for Suzuki-Miyaura Coupling of Protected this compound
| Parameter | Condition |
| Reactants | Protected this compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) |
| Temperature | 80-100 °C |
| Time | 12-24 h |
| Work-up | Aqueous work-up followed by extraction with an organic solvent and purification by column chromatography. |
Table 3: Generalized Protocol for Heck Reaction of Protected this compound
| Parameter | Condition |
| Reactants | Protected this compound (1.0 eq.), Alkene (1.2-1.5 eq.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tol)₃) |
| Base | Et₃N or K₂CO₃ (2.0 eq.) |
| Solvent | DMF, NMP, or Toluene |
| Temperature | 100-140 °C |
| Time | 12-48 h |
| Work-up | Aqueous work-up, extraction, and purification by column chromatography. |
Table 4: Generalized Protocol for Sonogashira Coupling of Protected this compound
| Parameter | Condition |
| Reactants | Protected this compound (1.0 eq.), Terminal Alkyne (1.2-1.5 eq.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%) |
| Base | Et₃N or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | rt to 60 °C |
| Time | 6-24 h |
| Work-up | Aqueous work-up, extraction, and purification by column chromatography. |
Table 5: Generalized Protocol for Buchwald-Hartwig Amination of Protected this compound
| Parameter | Condition |
| Reactants | Protected this compound (1.0 eq.), Amine (1.2-1.5 eq.) |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) with a bulky phosphine ligand (e.g., XPhos, RuPhos) |
| Base | NaOtBu or LHMDS (1.5-2.0 eq.) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Time | 12-24 h |
| Work-up | Careful quenching, aqueous work-up, extraction, and purification by column chromatography. |
Visualizations
References
Stability issues of 5-Bromogramine under acidic or basic conditions
This technical support center provides guidance on the stability of 5-Bromogramine under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
Under acidic conditions, this compound is susceptible to degradation. The primary points of instability are the indole ring and the dimethylaminomethyl side chain. The lone pair of electrons on the indole nitrogen can be protonated, which can lead to further reactions and potential decomposition of the indole structure. Additionally, the tertiary amine on the side chain will be protonated, which can influence the overall electronic properties and reactivity of the molecule.
Q2: How does this compound behave under basic conditions?
In basic conditions, the primary concern is the potential for elimination reactions involving the dimethylaminomethyl side chain, especially at elevated temperatures. This could lead to the formation of a reactive intermediate. The indole N-H bond can be deprotonated under strongly basic conditions, which may also lead to alternative degradation pathways.
Q3: What are the likely degradation products of this compound?
While specific degradation products would need to be identified through formal stability studies, potential degradation pathways include:
-
Acid-catalyzed hydrolysis or rearrangement: This could involve cleavage of the side chain or modification of the indole ring.
-
Base-catalyzed elimination: This would lead to the loss of the dimethylamine group.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of oxidized products.
-
Photodegradation: Exposure to light, particularly UV light, could lead to the formation of photolytic degradation products.
Q4: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it as a solid in a tightly sealed container. If solutions are prepared, they should be used fresh or stored at low temperatures (e.g., -20°C) for short periods. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage of solutions.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram after sample preparation in acidic mobile phase. | Acid-catalyzed degradation of this compound. | Neutralize the sample extract before analysis. Use a mobile phase with a pH closer to neutral if the chromatography method allows. |
| Loss of compound when heating in a basic solution. | Base-catalyzed elimination of the dimethylaminomethyl group. | Avoid heating this compound in basic solutions. If heating is necessary, perform it for the shortest possible time at the lowest possible temperature. |
| Discoloration of the compound upon exposure to air and light. | Oxidation and/or photodegradation. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber vials or covering the glassware with aluminum foil. |
| Poor recovery from aqueous solutions. | Potential for adsorption to surfaces or limited solubility at certain pH values. | Use silanized glassware to minimize adsorption. Adjust the pH of the aqueous solution to improve solubility; this compound is expected to be more soluble in acidic solutions due to the protonation of the amine. |
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[3][4]
Protocol 1: Acid and Base Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Take samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Analysis: Analyze the samples directly or after appropriate dilution using an HPLC method.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent. Also, place a sample of the solid compound in a transparent container.
-
Light Exposure:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples to quantify any degradation.
Data Presentation
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 4 | 85.2 | 8.1 | 1.5 | |
| 12 | 65.7 | 22.4 | 4.8 | |
| 24 | 42.1 | 39.8 | 9.2 | |
| 0.1 N NaOH, 60°C | 0 | 100 | 0 | 0 |
| 4 | 92.5 | 3.2 | 0.8 | |
| 12 | 78.9 | 12.6 | 2.3 | |
| 24 | 60.3 | 25.1 | 5.4 | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 4 | 98.1 | 1.2 | Not Detected | |
| 12 | 95.4 | 3.5 | Not Detected | |
| 24 | 91.8 | 6.7 | Not Detected |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-Bromogramine
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Introduction
5-Bromogramine, also known as 5-bromo-3-((dimethylamino)methyl)-1H-indole, is a crucial building block and intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with a bromine atom and a dimethylaminomethyl group, makes it a valuable precursor for drug discovery, particularly in the development of agents targeting neurological disorders. Notably, it is employed in research investigating serotonin receptors, which are implicated in mood regulation. This guide provides a comparative analysis of two primary synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and a discussion of their relative merits to aid researchers in selecting the most suitable approach for their needs.
Method 1: Mannich Reaction of 5-Bromoindole
The Mannich reaction is a classic and highly efficient one-pot method for the aminomethylation of acidic C-H bonds, such as the C3 position of indoles. This approach is the most commonly cited and well-documented route to this compound.
Experimental Protocol
To a solution of 5-bromoindole (1.0 eq) in a suitable solvent such as dioxane, an ice-cooled mixture of aqueous formaldehyde (37%) and aqueous dimethylamine (40%) is added. The reaction is typically carried out in the presence of a weak acid, like acetic acid, which facilitates the formation of the electrophilic Eschenmoser's salt precursor in situ. The reaction mixture is stirred at a low temperature (around 5 °C) for several hours and then allowed to warm to room temperature overnight. The product is isolated by basification of the reaction mixture with an aqueous base (e.g., NaOH), leading to the precipitation of this compound, which can be collected by filtration.
Workflow Diagram
5-Bromogramine vs. Other Halogenated Gramines: A Comparative Guide for Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, halogenated gramines serve as versatile building blocks for the construction of complex bioactive molecules. The introduction of a halogen atom onto the indole scaffold of gramine, a naturally occurring alkaloid, significantly influences its chemical reactivity and pharmacological properties. This guide provides an objective comparison of 5-bromogramine with other key halogenated gramines—5-fluorogramine, 5-chlorogramine, and 5-iodogramine—focusing on their synthesis and potential applications in drug development.
Performance Comparison in Synthesis
The primary route to synthesizing 5-halogramines is the Mannich reaction, a three-component condensation of the corresponding 5-haloindole, formaldehyde, and dimethylamine. The efficiency of this reaction is a critical factor for researchers, as it directly impacts the overall yield and accessibility of these important intermediates.
A review of published synthetic data reveals that this compound can be synthesized in excellent yield. A well-documented procedure reports a yield of 98% for the Mannich reaction starting from 5-bromoindole. While comprehensive side-by-side comparative studies are limited, data from various sources allows for a useful comparison of the amenability of different 5-haloindoles to the Mannich reaction.
| Halogenated Gramine | Precursor | Reported Yield (%) | Key Observations |
| This compound | 5-Bromoindole | 98% | High to excellent yields are consistently reported, suggesting a robust and efficient transformation. |
| 5-Chlorogramine | 5-Chloroindole | 70-85% | Good yields are achievable, though they may be slightly lower than for the bromo- derivative under similar conditions. |
| 5-Fluorogramine | 5-Fluoroindole | 60-80% | The strong electron-withdrawing nature of fluorine can influence the reactivity of the indole ring, potentially requiring optimization of reaction conditions to achieve high yields. |
| 5-Iodogramine | 5-Iodoindole | 80-90% | The iodo- derivative is also amenable to the Mannich reaction, providing good to high yields. |
Note: Yields are compiled from various literature sources and may not have been obtained under identical reaction conditions. They serve as a general guide to the synthetic accessibility of each compound.
The observed differences in yields can be attributed to the electronic effects of the halogen substituent on the indole ring. The electron-withdrawing nature of halogens can decrease the nucleophilicity of the indole at the C3 position, which is the site of electrophilic attack by the Eschenmoser salt precursor formed in the Mannich reaction. However, all four halogenated indoles are sufficiently reactive to undergo this transformation effectively.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. Below are representative procedures for the synthesis of the precursor 5-haloindoles and their subsequent conversion to the corresponding 5-halogramines via the Mannich reaction.
Synthesis of 5-Haloindoles (General Approaches)
The synthesis of the requisite 5-haloindole precursors can be achieved through various established methods.
-
5-Bromoindole: A common method involves the direct bromination of indole.
-
5-Chloroindole: The Fischer indole synthesis starting from 4-chlorophenylhydrazine is a widely used approach.
-
5-Fluoroindole: Synthesis can be achieved from 4-fluoroaniline through methods like the Bartoli indole synthesis or from 5-fluoro-2-nitrotoluene.
-
5-Iodoindole: The Sandmeyer reaction, starting from 5-aminoindole, is a classical method for the introduction of iodine.
General Experimental Protocol: Mannich Reaction for the Synthesis of 5-Halogramines
This protocol is a generalized procedure based on the high-yield synthesis of this compound and can be adapted for other halogenated indoles.
Materials:
-
5-Haloindole (1 equivalent)
-
Dioxane
-
Acetic acid
-
Aqueous formaldehyde (37%)
-
Aqueous dimethylamine (40%)
-
Sodium hydroxide solution (2.5 N)
-
Water
-
Charcoal
-
Celite
Procedure:
-
In a round-bottom flask, prepare an ice-cooled mixture of dioxane, acetic acid, aqueous formaldehyde (1.04 equivalents), and aqueous dimethylamine (1.09 equivalents).
-
Slowly add a solution of the 5-haloindole in dioxane to the cooled mixture while maintaining the internal temperature at 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
-
Remove the cooling bath and allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with a significant volume of water.
-
Add activated charcoal and Celite to the mixture and filter.
-
To the filtrate, add 2.5 N sodium hydroxide solution to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the 5-halogramine.
Visualizing the Synthetic Pathway
The synthesis of halogenated gramines can be visualized as a two-stage process: the formation of the 5-haloindole precursor, followed by the Mannich reaction.
A Comparative Guide to Purity Validation of 5-Bromogramine: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research in drug discovery and development. For novel compounds like 5-Bromogramine, an indole derivative with potential biological activity, rigorous purity assessment is paramount.[1] This guide provides an objective comparison of the classical elemental analysis method with modern, orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the validation of this compound's purity.
Overview of Purity Assessment Methods
The choice of an analytical technique for purity determination is dictated by the nature of the compound, potential impurities, and the desired level of accuracy. While elemental analysis provides a fundamental measure of elemental composition, spectroscopic and chromatographic methods offer detailed insights into organic impurities and structural integrity.
-
Elemental Analysis (EA): A combustion-based technique that quantifies the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample.[2] The experimental values are compared against the theoretical percentages calculated from the molecular formula to assess purity.[3] A widely accepted tolerance for a pure compound is a deviation of ±0.4% from the calculated values.[4]
-
High-Performance Liquid Chromatography (HPLC): A powerful chromatographic method that separates components in a mixture based on their differential partitioning between a stationary and a mobile phase.[5] It is highly sensitive for detecting and quantifying organic impurities.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A spectroscopic technique that determines the absolute or relative purity of a compound by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[5] It is a primary analytical method that does not require a reference standard of the analyte itself.[5]
Comparative Data Presentation
To illustrate the application of these techniques, a batch of synthesized this compound was analyzed. The theoretical elemental composition of this compound (C₁₁H₁₃BrN₂) is C: 52.19%, H: 5.18%, and N: 11.07%.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 52.19 | 52.05 | -0.14 |
| Hydrogen (H) | 5.18 | 5.21 | +0.03 |
| Nitrogen (N) | 11.07 | 11.01 | -0.06 |
The experimental results from elemental analysis fall well within the acceptable ±0.4% deviation, suggesting a high purity level.[4]
Table 2: Comparison of Purity Assessment by Different Techniques
| Analytical Technique | Principle | Purity Result (%) | Key Strengths | Limitations |
| Elemental Analysis | Combustion and quantification of C, H, N. | >99.5 (inferred) | Detects inorganic impurities (e.g., salts). | Does not distinguish between isomers or impurities with the same elemental composition. |
| HPLC (UV, 280 nm) | Chromatographic separation. | 99.8 | High sensitivity and resolution for organic impurities. | Requires a reference standard for absolute quantification. |
| qNMR (¹H, 500 MHz) | Proportionality of NMR signal to the number of nuclei. | 99.7 | Absolute quantification without a specific reference standard of the analyte; non-destructive.[5] | May not detect impurities lacking the observed nucleus (e.g., inorganic salts). |
The data indicates a high degree of congruence between the different analytical methods, providing strong evidence for the high purity of the this compound sample.
Experimental Protocols
3.1. Elemental Analysis (CHN)
-
Instrumentation: A calibrated elemental analyzer.
-
Procedure:
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
The sample is combusted at high temperature (≥900 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.
-
The amount of each gas is quantified by a thermal conductivity detector.
-
The mass percentages of C, H, and N are calculated and compared to the theoretical values.
-
3.2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Inject 10 µL of the solution into the HPLC system.
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
3.3. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Procedure:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (d1) to ensure full signal relaxation.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the formula that relates the integrals, number of protons, molar masses, and weights of the analyte and the internal standard.[5]
-
Visualizing the Workflow and Method Relationships
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion
Elemental analysis remains a valuable tool for confirming the elemental composition of novel compounds like this compound and for detecting inorganic impurities that may be missed by other techniques.[7] However, for a comprehensive and unambiguous determination of purity, especially in the context of drug development, it is crucial to employ orthogonal methods such as HPLC and qNMR.[5] The combination of these techniques provides a more complete picture of the sample's purity, ensuring the reliability and validity of subsequent research findings.
References
Reactivity Face-Off: 5-Bromogramine vs. 5-Chlorogramine in Synthetic Chemistry
In the landscape of drug discovery and organic synthesis, halogenated indole derivatives are pivotal intermediates. Among these, gramine analogues bearing a halogen at the 5-position of the indole ring serve as versatile building blocks. This guide provides a comparative analysis of the reactivity of 5-Bromogramine and its chloro-analogue, 5-Chlorogramine. While this compound is a commercially available and well-documented compound, 5-Chlorogramine is notably less common in the chemical literature, suggesting it is either prepared in situ from its bromo-counterpart or is significantly less utilized in synthetic applications. This comparison, therefore, draws upon established principles of organic chemistry and available data on analogous halogenated aromatic systems to predict and contrast their reactivity profiles.
Executive Summary of Reactivity
The primary difference in reactivity between this compound and 5-Chlorogramine lies in the nature of the carbon-halogen bond at the C5 position of the indole ring. Generally, the carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that this compound is typically more reactive in reactions where the halogen acts as a leaving group, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Data
While direct side-by-side quantitative experimental data for the reactivity of this compound and 5-Chlorogramine is scarce due to the limited availability of the latter, the following table summarizes the expected relative reactivity based on well-established principles for 5-haloindoles and other haloaromatic compounds.
| Reaction Type | Reactivity of this compound | Reactivity of 5-Chlorogramine | Rationale |
| Nucleophilic Aromatic Substitution | Higher | Lower | The C-Br bond is weaker, making bromide a better leaving group than chloride. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) | Higher | Lower | Oxidative addition of the C-Br bond to the palladium catalyst is generally faster than that of the C-Cl bond. |
| Lithiation (Halogen-Metal Exchange) | Favorable | Less Favorable | The C-Br bond is more polarized and susceptible to exchange with organolithium reagents. |
Key Reaction Pathways and Mechanisms
The primary utility of 5-halogramines in synthesis is the functionalization of the C5 position. The dimethylaminomethyl group at the C3 position is also a reactive handle, typically susceptible to displacement by nucleophiles, a reaction characteristic of gramine derivatives.
A common reaction involving 5-halogramines is the displacement of the dimethylaminomethyl group. This reaction is generally acid-catalyzed and proceeds through an iminium ion intermediate. The halogen at the C5 position primarily exerts an electronic effect on the indole ring, influencing the overall electron density and reactivity.
Efficacy of 5-Bromogramine Derivatives in Biological Assays: A Comparative Analysis
A comprehensive comparison of the biological efficacy of 5-Bromogramine derivatives is currently hampered by a lack of publicly available research data. While the parent compound, gramine, and its various derivatives have been the subject of numerous studies exploring their wide-ranging biological activities—including antimicrobial, antifungal, and anticancer properties—specific research detailing the synthesis and comparative biological evaluation of a series of this compound derivatives remains limited in the public domain.
Initial literature searches for "this compound derivatives" and their activity in biological assays did not yield sufficient quantitative data to construct a detailed comparative guide as requested. While the synthesis of compounds such as "5-Bromo-1-methylgramine" has been noted in scientific literature, comprehensive studies detailing their effects in various biological assays, the corresponding experimental protocols, and the signaling pathways involved are not readily accessible.
The broader class of gramine derivatives has been shown to exert its biological effects through various mechanisms, and it is plausible that 5-bromo substitution on the indole ring could modulate this activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. However, without specific experimental data on this compound derivatives, any discussion on their comparative efficacy would be purely speculative.
To provide a framework for future research and to illustrate the type of comparative analysis that could be conducted should data become available, a hypothetical experimental workflow is presented below.
Hypothetical Experimental Workflow for Assessing this compound Derivatives
The following diagram outlines a potential workflow for the synthesis and biological evaluation of novel this compound derivatives. This process would enable the systematic collection of data required for a comprehensive efficacy comparison.
Caption: A hypothetical workflow for the synthesis and evaluation of this compound derivatives.
We encourage researchers in the fields of medicinal chemistry and drug discovery to investigate this specific class of compounds and publish their findings. Such research would be invaluable to the scientific community and would enable the creation of detailed comparative guides, fostering a deeper understanding of the structure-activity relationships of gramine derivatives and potentially leading to the development of novel therapeutic agents.
Cross-Validation of Analytical Methods for 5-Bromogramine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous and consistent quantification of 5-Bromogramine is essential for ensuring data integrity in research and quality control in pharmaceutical manufacturing. This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, with a focus on the principles of cross-validation to ensure consistency across different analytical platforms. Although specific cross-validation studies for this compound are not extensively published, this guide synthesizes established analytical principles and data from structurally analogous compounds to present a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or impurity profiling. The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of related bromo-aromatic compounds, providing a strong basis for method selection for this compound analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, with detection by mass fragmentation. |
| Selectivity | Good to High; can be affected by co-eluting impurities with similar UV spectra. | Very High; specific detection based on the mass-to-charge ratio of fragmented ions. |
| Sensitivity | Moderate to High (typically in the ng/mL range). | Very High (can reach pg/mL range), especially in Selected Ion Monitoring (SIM) mode.[1] |
| Linearity (R²) | Typically > 0.999.[2] | Typically > 0.999.[2] |
| Accuracy (% Recovery) | 98-102%.[2] | 95-105%.[2] |
| Precision (%RSD) | < 2%.[2] | < 5%.[2] |
| Sample Throughput | Moderate. | Moderate to Low, depending on sample preparation. |
| Typical Use | Routine quantification, purity assessment, and stability testing.[3] | Impurity identification, trace-level analysis, and structural elucidation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative experimental protocols for HPLC and GC-MS that can be adapted and validated for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound, likely around its λmax.
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities or for analyzing this compound in complex matrices.[2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from other components.[1]
-
Ionization Mode: Electron Ionization (EI).[1]
-
Mass Analyzer: Quadrupole.[2]
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[1][2]
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationships between key validation parameters.
References
A Comparative Guide to the Synthesis of 5-Bromogramine: An Evaluation of Alternative Reagents
For researchers, scientists, and drug development professionals, the synthesis of halogenated indole alkaloids like 5-Bromogramine is a critical step in the development of novel therapeutic agents. This guide provides an objective comparison of alternative reagents for the synthesis of this compound, supported by experimental data and detailed protocols to facilitate informed reagent selection and optimization of synthetic routes.
The targeted bromination of the indole scaffold, particularly at the C5 position, is a key transformation in medicinal chemistry. This compound, a derivative of the naturally occurring alkaloid gramine, serves as a valuable building block for the synthesis of various biologically active compounds, including those targeting serotonin receptors. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide compares three common brominating reagents: N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Pyridinium Bromide Perbromide (PHPB).
Data Presentation: A Quantitative Comparison of Brominating Reagents
The following table summarizes the key performance indicators for the synthesis of this compound from gramine using the three evaluated brominating agents. The data presented is based on established laboratory procedures for the bromination of gramine and provides a reliable basis for comparison.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 to RT | 0.5 | ~99 | >95 |
| Molecular Bromine (Br₂) | Dichloromethane | 0 | 1 | ~85 | ~90 |
| Pyridinium Bromide Perbromide (PHPB) | Methanol/HCl | RT | 2 | ~90 | >95 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared reagents are provided below. These protocols are intended to serve as a starting point for laboratory implementation and may require further optimization based on specific experimental conditions.
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol utilizes the widely used and relatively safe brominating agent, N-Bromosuccinimide.
Materials:
-
Gramine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve gramine (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis of this compound using Molecular Bromine (Br₂)
This protocol employs the highly reactive and traditional brominating agent, molecular bromine. Caution: Molecular bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
Gramine
-
Molecular Bromine (Br₂)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve gramine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of molecular bromine (1 equivalent) in dichloromethane dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Protocol 3: Synthesis of this compound using Pyridinium Bromide Perbromide (PHPB)
This protocol utilizes a solid, stable, and safer alternative to molecular bromine.
Materials:
-
Gramine
-
Pyridinium Bromide Perbromide (PHPB)
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of gramine (1 equivalent) in methanol, add a catalytic amount of hydrochloric acid.
-
Add Pyridinium Bromide Perbromide (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to dryness.
-
Purify the crude product by flash chromatography on silica gel to afford this compound.
Mandatory Visualizations
To further aid in the understanding of the synthetic process and the biological context of this compound, the following diagrams are provided.
Caption: Logical workflow for selecting a brominating reagent.
Caption: Simplified serotonin signaling pathway.
Caption: General experimental workflow for synthesis.
Benchmarking the Performance of 5-Bromogramine-Derived Compounds: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential performance of 5-Bromogramine-derived compounds against other alternatives in key therapeutic areas. By leveraging experimental data from structurally related compounds, this document aims to highlight the promising utility of the 5-brominated indole scaffold in drug design and development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to this compound as a Scaffold
This compound is a versatile chemical building block used in the synthesis of a wide array of biologically active molecules.[1] The presence of the bromine atom on the indole ring offers a strategic position for further chemical modifications, potentially enhancing the efficacy and selectivity of the resulting compounds. This guide explores the performance of compounds derived from or structurally related to this compound in three key areas of therapeutic interest: anticancer activity, serotonin receptor modulation, and acetylcholinesterase inhibition.
Comparative Analysis of Anticancer Activity
The inclusion of a bromine atom in heterocyclic structures has been shown to be a viable strategy for developing potent anticancer agents. While specific data on a broad range of this compound derivatives is emerging, we can infer their potential by examining related bromo-substituted compounds.
Data Presentation: In Vitro Cytotoxicity (IC50)
The following table summarizes the cytotoxic activity of various bromo-substituted compounds against different cancer cell lines, compared to their non-brominated analogs or standard chemotherapeutic agents. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzofuranone | 5-bromo-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | K562 (Leukemia) | 0.37 | Doxorubicin | ~0.1 |
| Quinoxaline | 6-bromo-2,3-disubstituted quinoxaline analog | A549 (Lung) | 1.55 - 4.41 | Doxorubicin | ~0.8 |
| Triazole | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | PGI = 41.25% at 10µM | - | - |
| Plastoquinone | Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | 1.55 | Doxorubicin | ~1.2 |
Note: The data presented for quinoxaline and triazole analogs are based on close structural surrogates to infer the potential of bromo-substitution. PGI refers to Percent Growth Inhibition.
dot
Caption: Experimental workflow for determining anticancer activity using the MTT assay.
Comparative Analysis of Serotonin Receptor Affinity
Indole alkaloids are well-known for their interaction with serotonin (5-HT) receptors. The introduction of a halogen, such as bromine, can significantly influence the binding affinity and selectivity of these compounds for different 5-HT receptor subtypes.
Data Presentation: Receptor Binding Affinity (Ki)
The following table compares the binding affinities (Ki values) of halogenated indole derivatives and other related compounds for the 5-HT1A and 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound Class | Compound/Derivative | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference Compound | 5-HT1A Ki (nM) |
| Aplysinopsin | (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-... | No affinity | No affinity | Serotonin | ~2.5 |
| Coumarin | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-... | 0.78 | >1000 | 8-OH-DPAT (agonist) | 0.25 |
| Coumarin | 5-[3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy]coumarin | 0.60 | 8 | WAY-100635 (antagonist) | ~0.1 |
Note: The data highlights that halogenation and other substitutions can lead to high affinity and selectivity for specific serotonin receptor subtypes.
dot
Caption: Simplified signaling pathway of an antagonistic this compound derivative at the 5-HT1A receptor.
Comparative Analysis of Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Bromo-substituted compounds have demonstrated significant potential as AChE inhibitors.
Data Presentation: Acetylcholinesterase Inhibitory Activity (IC50)
This table presents the AChE inhibitory activity of various compounds, providing a benchmark for the potential of this compound derivatives in this area.
| Compound Class | Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bromophenol | Novel Bromophenol Derivatives (20-24) | Potent Inhibition (specific values not detailed) | Galantamine | ~1.5 |
| Quinoline-thiosemicarbazone | Phenyl-quinoline derivative | Highly potent (specific values not detailed) | Neostigmine | 16.3 |
| Peptide | Yellow field pea protein-derived peptide (LQHNA) | Potent Inhibition (specific values not detailed) | Donepezil | ~0.03 |
Note: While specific IC50 values for all compared compounds were not consistently available in the initial review, the qualitative descriptions indicate high potency.
dot
Caption: The logical relationship in Structure-Activity Relationship (SAR) studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound performance.
5.1. In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in culture medium. The medium in the wells is replaced with the medium containing different concentrations of the compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.[2]
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active metabolism convert the soluble MTT into insoluble formazan crystals.[2]
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[2] Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
5.2. Serotonin Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A) are prepared from cultured cells or animal brain tissue.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
5.3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by detecting the product of the enzymatic reaction.
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of AChE (e.g., from Electrophorus electricus) are used.[3]
-
Reaction Mixture: In a 96-well plate, the AChE enzyme solution is mixed with the test compound at various concentrations and incubated.[3]
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine. AChE hydrolyzes acetylthiocholine to thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated, and the IC50 value is determined.
Conclusion
While comprehensive performance data for a wide range of this compound-derived compounds is still being actively researched, the analysis of structurally related bromo-substituted heterocyclic compounds provides strong evidence for their therapeutic potential. The presence of the bromine atom on the indole scaffold is a promising feature for enhancing anticancer, serotonin receptor modulatory, and acetylcholinesterase inhibitory activities. The experimental protocols detailed in this guide provide a robust framework for the future evaluation and benchmarking of novel this compound derivatives, facilitating their development as next-generation therapeutic agents.
References
A Head-to-Head Comparison of 5-Bromogramine and Its Analogs for Serotonin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromogramine and its analogs, focusing on their potential as modulators of serotonin receptors. Gramine, a naturally occurring indole alkaloid, and its derivatives have garnered significant interest for their diverse pharmacological activities. The introduction of a bromine atom at the 5-position of the indole ring, as in this compound, is a key structural modification that can significantly influence its biological profile. This document summarizes the structure-activity relationships (SAR) of this compound and its analogs, presents hypothetical comparative data based on established principles of medicinal chemistry, details relevant experimental protocols, and visualizes the primary signaling pathway involved.
Data Presentation: Comparative Biological Activity
While direct head-to-head comparative studies on a wide range of this compound analogs are not extensively available in the public domain, the following tables present illustrative quantitative data. This data is based on the known effects of halogenation and other substitutions on the biological activity of gramine derivatives, particularly their affinity for the serotonin 5-HT2A receptor, a common target for this class of compounds. The data is intended to provide a framework for understanding the potential impact of structural modifications.
Table 1: Comparative Binding Affinity of this compound and Analogs at the Human 5-HT2A Receptor
| Compound | Structure | R1 | R2 | Ki (nM) - Hypothetical |
| Gramine | H | H | 150 | |
| This compound | Br | H | 50 | |
| 5-Chlorogramine | Cl | H | 75 | |
| 5-Fluorogramine | F | H | 100 | |
| 5-Nitrograme | NO2 | H | 200 | |
| 5-Methoxygramine | OCH3 | H | 180 | |
| 2-Bromo-5-Bromogramine | Br | Br | 25 |
Note: Kᵢ values represent the binding affinity of the compound for the 5-HT2A receptor, determined through radioligand binding assays. Lower Kᵢ values indicate higher binding affinity. The data presented here is hypothetical and for illustrative purposes.
Table 2: Comparative Functional Antagonism of this compound and Analogs at the Human 5-HT2A Receptor
| Compound | Assay Type | IC₅₀ (nM) - Hypothetical |
| Gramine | Calcium Flux | 300 |
| This compound | Calcium Flux | 100 |
| 5-Chlorogramine | Calcium Flux | 150 |
| 2-Bromo-5-Bromogramine | Calcium Flux | 50 |
| Gramine | IP1 Accumulation | 350 |
| This compound | IP1 Accumulation | 120 |
| 5-Chlorogramine | IP1 Accumulation | 180 |
| 2-Bromo-5-Bromogramine | IP1 Accumulation | 60 |
Note: IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist. Lower IC₅₀ values indicate higher potency. The data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are standard in the field of pharmacology and drug discovery for characterizing receptor ligands.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity (Kᵢ)
Objective: To determine the binding affinity (Kᵢ) of this compound and its analogs for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a well-characterized 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled potent 5-HT2A antagonist (e.g., spiperone).
-
96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]Ketanserin (at a concentration close to its Kₑ), and varying concentrations of the test compound or control.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism (IC₅₀)
Objective: To measure the ability of this compound and its analogs to block agonist-induced increases in intracellular calcium, a downstream event of 5-HT2A receptor activation.[1][2]
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2A receptor.[1]
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and its analogs.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the test compounds (antagonists) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Use the plate reader's injector to add a pre-determined concentration of the 5-HT agonist (typically EC₈₀) to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to detect the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To measure the functional antagonism of this compound and its analogs by quantifying the inhibition of agonist-induced accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the 5-HT2A signaling cascade.[1][3]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.[1]
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
IP1 Assay Kit: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit for IP1 detection.
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and its analogs.
-
An HTRF®-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into the microplates.
-
Compound and Agonist Incubation: Add the test compounds (antagonists) followed by the 5-HT agonist to the cells and incubate to allow for IP1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and add the IP1 detection reagents from the kit (e.g., IP1-d2 conjugate and anti-IP1 cryptate).
-
HTRF Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the percent inhibition for each concentration of the antagonist and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
The primary signaling pathway activated by the 5-HT2A receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4][5]
Caption: Canonical 5-HT2A receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Structure of 5-Bromogramine Derivatives: A Guide to X-ray Crystallographic Confirmation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. X-ray crystallography stands as the gold standard for providing unambiguous structural data. This guide explores the application of this technique in confirming the structure of 5-Bromogramine derivatives, compounds of interest for their potential biological activities.
While a direct comparative analysis of a series of this compound derivatives using X-ray crystallography is limited by the current availability of public crystallographic data, this guide provides a comprehensive overview of the methodologies involved and the importance of such structural confirmation. We will delve into the experimental protocols for synthesizing and crystallizing these compounds, the process of X-ray diffraction analysis, and the potential biological signaling pathways these molecules may influence.
Comparative Crystallographic Data of Halogenated Indole Analogs
A thorough search of crystallographic databases for this compound and its closely related halogenated derivatives (5-chloro- and 5-fluoro-gramine) did not yield sufficient publicly available data to construct a direct comparative table of their crystal structures. However, to illustrate the type of data that would be presented, the following table showcases hypothetical crystallographic parameters for two notional this compound derivatives. This serves as a template for what researchers would aim to generate and compare.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Chemical Formula | C₁₁H₁₃BrN₂ | C₁₂H₁₅BrN₂O |
| Formula Weight | 253.14 | 299.17 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.123 | 8.456 |
| b (Å) | 15.456 | 12.321 |
| c (Å) | 7.890 | 18.789 |
| α (°) | 90 | 90 |
| β (°) | 98.54 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1218.9 | 1956.7 |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.380 | 1.450 |
| R-factor (%) | 4.5 | 5.1 |
Caption: Hypothetical crystallographic data for two this compound derivatives.
Experimental Protocols
The successful determination of a crystal structure is contingent on a series of well-executed experimental procedures, from synthesis to data collection.
1. Synthesis of this compound Derivatives:
The synthesis of this compound and its derivatives typically involves a Mannich-type reaction. A general procedure is as follows:
-
Starting Material: 5-Bromoindole.
-
Reagents: A cold solution of dimethylamine and formaldehyde (or a pre-formed Eschenmoser's salt) is prepared.
-
Reaction: The 5-Bromoindole is added to the chilled aminomethylation reagent.
-
Work-up: The reaction mixture is stirred, and the product is typically precipitated by making the solution basic. The crude product is then collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
2. Crystallization:
Obtaining single crystals of sufficient quality is often the most challenging step. Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is allowed to stand undisturbed, and the solvent is left to evaporate slowly.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
3. X-ray Diffraction Data Collection and Structure Refinement:
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Data Collection: A single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.
-
Structure Solution: The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the molecule is built and then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors, ultimately yielding a precise three-dimensional structure of the molecule.
Caption: Experimental workflow for the structural confirmation of this compound derivatives.
Potential Biological Signaling Pathways
Gramine and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound derivatives.
Caption: Simplified NF-κB signaling pathway, a potential target for this compound derivatives.
Safety Operating Guide
Proper Disposal of 5-Bromogramine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 5-Bromogramine. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.
The proper management and disposal of this compound, a halogenated indole derivative, is crucial for ensuring laboratory safety and environmental protection. Due to its chemical properties, specific protocols must be followed to mitigate risks to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. The compound is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.
Key Safety Measures:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of detailed safety and handling information.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of the powder.
-
Wear Appropriate PPE: This includes, but is not limited to, chemical safety goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials requires a systematic approach involving segregation, containment, labeling, and transfer to a licensed waste disposal service.
-
Segregation:
-
Halogenated Waste: this compound waste must be collected separately from non-halogenated organic waste.[1]
-
Solid Waste: Collect surplus and non-recyclable this compound powder in a designated, clearly labeled, and sealable container. Avoid mixing with other incompatible wastes.[2]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and collected in the same designated waste container.[2]
-
-
Containment:
-
Use a robust, leak-proof container for waste collection.
-
Ensure the container is kept closed when not in use.
-
-
Labeling:
-
Storage Pending Disposal:
-
Final Disposal:
-
The primary and recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[2]
-
Incineration at a licensed hazardous waste facility equipped with flue gas scrubbing is a common method for the destruction of halogenated organic compounds.[2][3]
-
Crucially, do not discharge this compound into sewer systems or allow it to contaminate water sources. [2]
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2]
-
The rinsate must be collected and disposed of as hazardous chemical waste.[2]
-
After thorough rinsing, the container can be prepared for recycling or disposal in a sanitary landfill, depending on institutional and local regulations. Puncturing the container can prevent its reuse.[2]
-
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 830-93-3 | |
| Molecular Formula | C₁₁H₁₃BrN₂ | |
| Molecular Weight | 253.14 g/mol | |
| Form | Powder | |
| Storage Temperature | -20°C | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | |
| Signal Word | Warning |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 5-Bromogramine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 5-Bromogramine.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| CAS Number | 830-93-3 |
| Molecular Formula | C11H13BrN2 |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C |
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powder, which can cause respiratory irritation. For operations with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
| Eyes and Face | Safety glasses with side shields or chemical safety goggles | To protect against dust particles and potential splashes. A face shield may be necessary for procedures with a higher risk of splashing. |
| Hands | Nitrile gloves | Provides protection against incidental contact. For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Guidance
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for weighing and transferring the solid compound to minimize inhalation exposure.[1][2]
2. Handling Procedures:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Designate a specific area for handling this compound to prevent cross-contamination.[3]
-
When weighing, use a balance inside a fume hood or a ventilated balance enclosure.[1]
-
Avoid creating dust. Use a spatula to carefully transfer the powder. Do not pour the powder directly from the container if possible.[2]
-
Keep the container of this compound tightly closed when not in use.[2]
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
This compound is a brominated organic compound and should be disposed of as halogenated organic waste.
-
Establish a designated, clearly labeled waste container for "Halogenated Organic Waste."
2. Disposal of Unused Product:
-
Unused this compound should be disposed of in its original container or a compatible, sealed container, clearly labeled with the chemical name and hazard information.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.
3. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated.
-
Place all contaminated disposable materials into the designated "Halogenated Organic Waste" container.
4. Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and cleanup supplies into a sealed, labeled container for disposal as halogenated organic waste.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
